Putative antimicrobial peptide
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GFWSKIKDFAKKAWNSPLANELKSKALNAAKNFVSEKIGATPS |
Origin of Product |
United States |
Ii. Discovery and Identification Methodologies for Putative Antimicrobial Peptides
High-Throughput Screening Approaches for Novel Putative Antimicrobial Peptides
High-throughput screening (HTS) has become a cornerstone in the search for new AMPs, enabling the rapid assessment of large libraries of molecules for antimicrobial activity. nih.govresearchgate.net These methods have been adapted from simple, single-target assays to more complex whole-cell-based screens, which are crucial for identifying compounds effective against multidrug-resistant microorganisms. nih.gov The ease of generating diverse peptide libraries has facilitated the application of HTS to AMP discovery. nih.govresearchgate.net
The explosion of genomic and metagenomic data provides a vast and largely untapped reservoir for the discovery of novel AMPs. researchgate.netnih.gov Genomic mining involves scanning the complete genetic material of a single organism, while metagenomic mining extends this search to the collective genetic material of a community of organisms from a specific environment. researchgate.netnih.gov
A significant challenge in this area is the small size of AMP-encoding genes (often less than 100 amino acids), which are frequently overlooked by standard gene prediction algorithms. nih.govbiorxiv.org To address this, specialized pipelines like Macrel have been developed. Macrel can process genomic and metagenomic data to identify small open reading frames (smORFs) and classify the resulting peptides as potential AMPs. nih.govbiorxiv.org This approach has been instrumental in discovering novel AMPs that might otherwise remain hidden. nih.gov For instance, a study utilizing the dbAMP platform, which includes a homology-based gene prediction tool, allows for the efficient identification of AMPs from genomic and metagenomic data from a wide range of species. oup.com
Research has demonstrated the power of this approach. For example, mining the genomes of myxobacteria, a group of predatory bacteria, led to the identification of 672 potential AMP sequences. nih.gov Of these, 117 were predicted to have strong activity against multiple bacterial pathogens. nih.gov Similarly, an analysis of the human proteome identified over 2,600 potential AMP candidates, many of which were not previously known to have antimicrobial properties. acs.org
| Organism/Environment | Number of Putative AMPs Identified | Key Findings | Reference(s) |
| Myxobacteria (8 complete genomes) | 672 | 117 potent putative AMPs with predicted activity against >2 bacterial pathogens. | nih.gov |
| Human Proteome | 2,603 | Many previously unrecognized antimicrobial candidates identified. | acs.org |
| Global Microbiome | ~1,000,000 | Computational analysis revealed a vast number of potential new AMPs. | acs.org |
| Amphibious Mudskippers | 507 (449 novel) | High-throughput screening of genomic and transcriptomic data proved efficient for discovering new marine drug candidates. | mdpi.com |
Transcriptomic and proteomic analyses offer a more focused approach by identifying genes and proteins that are actively expressed in an organism, particularly under conditions of infection or stress. nih.gov Transcriptomics, the study of the complete set of RNA transcripts, can reveal which AMP genes are upregulated in response to a pathogen. acs.orgnih.gov Proteomics, the study of the entire set of proteins, provides direct evidence of AMP production. frontiersin.orgnih.govresearchgate.net
For instance, a study on the olfactory tissues of the house mouse used transcriptomic and proteomic profiling to identify a high abundance of antimicrobial proteins, including cathelicidins, which were co-expressed with other immune-related molecules. frontiersin.orgnih.gov This suggests a coordinated defense mechanism. In another study, the transcriptome of the Asian swallowtail butterfly, Papilio xuthus, was analyzed after immunization with bacteria and fungi, leading to the identification of seven novel AMPs with demonstrated antibacterial and antifungal activities. nih.gov Similarly, transcriptomic profiling of Citrus australasica led to the identification of several potential AMPs with significant inhibitory effects against various bacteria. acs.org
These "omics" approaches provide valuable insights into the functional context of AMP expression and can be combined with genomic data to create a more comprehensive picture of an organism's antimicrobial arsenal. mdpi.commdpi.com
Peptidomics focuses on the direct identification and quantification of endogenous peptides in a biological sample. mdpi.com This approach is particularly powerful for discovering AMPs that are generated through the cleavage of larger proteins, a common mechanism for their production. mdpi.com
A peptidomic survey of rat brain and intestine led to the discovery of AMP-IBP5, a 22-residue peptide derived from insulin-like growth factor-binding protein 5. acs.org This peptide demonstrated antimicrobial activity against several microorganisms. acs.org Another study used peptidomics to identify AMPs produced during the fermentation of goat milk by Lactobacillus rhamnosus. nih.govresearchgate.net This led to the identification of 569 peptides, of which 36 were predicted to be AMPs. nih.govresearchgate.net
Peptidomic analysis, often coupled with mass spectrometry, provides direct evidence of the presence and structure of AMPs in their native biological context.
Bioinformatics and In Silico Prediction of Putative Antimicrobial Peptides
The vast amount of sequence data generated by high-throughput methods necessitates the use of computational tools for the identification and characterization of putative AMPs. nih.govbiorxiv.orgnih.govacs.orgasm.orgnih.govfrontiersin.orgnih.govspringernature.combiorxiv.org Bioinformatics and in silico prediction have become indispensable in AMP discovery, offering a rapid and cost-effective way to screen large datasets and prioritize candidates for experimental validation. mdpi.comnih.govplos.org
A variety of algorithms have been developed to predict the antimicrobial potential of a peptide sequence based on its physicochemical properties. nih.govmdpi.comnih.gov These properties include net charge, hydrophobicity, amphipathicity, and secondary structure, which are known to be important for AMP function. nih.gov
Early prediction tools often relied on sequence alignment to known AMPs. scielo.br However, this approach is limited in its ability to identify truly novel AMPs with unique sequences. nih.gov More advanced algorithms, such as those used in the PyAMPA platform, employ a sliding window approach to screen entire proteomes for regions with antimicrobial propensity. asm.orgresearchgate.net PyAMPA consists of several modules, including AMPScreen for high-throughput prediction, AMPValidate for validating active peptides, and AMPSolve for evaluating properties like toxicity and half-life. asm.orgresearchgate.net
Other tools, like Macrel, were specifically designed to address the challenge of identifying AMPs in metagenomic data by training their classifiers on datasets that mimic the low proportion of AMPs found in nature. nih.govbiorxiv.org This results in higher precision and fewer false positives. biorxiv.org
| Tool/Algorithm | Key Feature(s) | Application | Reference(s) |
| PyAMPA | Modular platform (AMPScreen, AMPValidate, AMPSolve) for high-throughput screening, validation, and property prediction. | Proteome mining and AMP optimization. | asm.orgresearchgate.net |
| Macrel | Trained on datasets with a low proportion of AMPs to simulate natural conditions. | Metagenome and genome screening for AMPs. | nih.govbiorxiv.org |
| AMPA | Utilizes an antimicrobial propensity scale with a sliding window screen. | Identification of antimicrobial regions in proteins. | mdpi.com |
| iAMPpred | Uses four Support Vector Machines to predict general AMP activity and specific activities (antibacterial, antiviral, antifungal). | Classification of AMPs based on activity. | scielo.br |
| ClassAMP | Employs a majority vote from three different models using various peptide features. | General AMP prediction. | scielo.br |
Machine learning (ML) and deep learning (DL) have revolutionized the field of AMP discovery by enabling the development of highly accurate prediction models. nih.govbiorxiv.orgnih.govacs.orgnih.govfrontiersin.orgnih.govspringernature.complos.orgnih.gov These approaches can learn complex patterns and relationships between peptide sequences and their antimicrobial activity from large datasets of known AMPs. mdpi.comfrontiersin.org
ML algorithms like Support Vector Machines (SVMs) and Random Forests have been widely used to build classifiers that can distinguish between AMPs and non-AMPs. scielo.brnih.gov Deep learning models, such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs), can automatically extract relevant features from peptide sequences, eliminating the need for manual feature engineering. acs.org Geometric deep learning (GDL) is an emerging area that processes data in non-Euclidean spaces, which is well-suited for representing the three-dimensional structures of AMPs. frontiersin.org
These advanced computational methods have been used to:
Predict antimicrobial activity: A deep learning model that converted peptide features into signal images achieved an accuracy of 92.9% in predicting activity against E. coli. plos.org
Design novel peptides: Generative models can create entirely new peptide sequences with desired antimicrobial properties. frontiersin.org
Optimize existing peptides: ML algorithms can guide the modification of known AMPs to enhance their activity and reduce toxicity. nih.gov
Mine large biological datasets: AI-driven mining of the human proteome and the global microbiome has uncovered a vast number of potential AMP candidates. acs.orgacs.org
The integration of ML and DL into AMP discovery pipelines is accelerating the development of new therapeutic agents to combat infectious diseases. nih.gov
Databases and Resources for Putative Antimicrobial Peptide Sequences and Associated Data
The identification and analysis of putative antimicrobial peptides (AMPs) are heavily reliant on a variety of specialized and general-purpose biological databases. These resources serve as crucial repositories for sequence information, structural data, and functional annotations, facilitating the in silico discovery of novel AMPs. Current time information in Sacramento, CA, US. These databases amalgamate data from direct submissions, literature curation, and large-scale sequencing projects. nih.gov
General databases such as GenBank, UniProt, and the Protein Data Bank (PDB) contain vast amounts of sequence and structural data, some of which correspond to AMPs. Current time information in Sacramento, CA, US.nih.gov However, the most valuable resources for this specific field are dedicated AMP databases, which offer curated and detailed information tailored to these peptides. These platforms often include analytical tools for sequence similarity searches, physicochemical property prediction, and preliminary activity assessment. Current time information in Sacramento, CA, US.nih.gov
Key databases include the Antimicrobial Peptide Database (APD), which is one of the original and most comprehensive repositories of natural AMPs, containing thousands of peptides from all six kingdoms of life. mdpi.comresearchgate.net The Database of Antimicrobial Activity and Structure of Peptides (DBAASP) is another manually curated resource that provides extensive information on peptide structures, antimicrobial activities against specific targets, and data on synergistic effects. frontiersin.org Similarly, the Collection of Anti-Microbial Peptides (CAMP) and the Data Repository of Antimicrobial Peptides (DRAMP) offer extensive collections of both natural and synthetic AMP sequences, structures, and family-specific signatures. nih.govnih.govsynthelis.com The dbAMP database is an integrated platform that not only stores AMP sequences but also provides tools for functional and physicochemical analysis based on transcriptome and proteome data. banglajol.infotandfonline.com
These resources are indispensable for the initial screening of putative AMPs. Researchers can compare newly identified sequences against these databases to find homologs, predict potential antimicrobial activity based on sequence motifs and physicochemical properties, and gain insights into their potential mechanisms of action. nih.gov The integration of machine learning algorithms within some of these databases further enhances their predictive power, aiding in the identification of promising candidates from large genomic or proteomic datasets. nih.gov
Table 1: Key Databases and Resources for Putative Antimicrobial Peptides
| Database Name | Description | Types of Data Included |
| Antimicrobial Peptide Database (APD) | A comprehensive, manually curated database of natural antimicrobial peptides from various organisms. mdpi.commdpi.com | Peptide sequences, family classifications, 3D structures, physicochemical properties, and biological activities (antibacterial, antiviral, antifungal, etc.). mdpi.comresearchgate.net |
| Database of Antimicrobial Activity and Structure of Peptides (DBAASP) | A manually curated database focusing on the relationship between peptide structure and antimicrobial function. frontiersin.org | Peptide sequences (natural, synthetic, ribosomal, non-ribosomal), 3D structures, post-translational modifications, and detailed antimicrobial and hemolytic activity data with experimental conditions. frontiersin.org |
| Collection of Anti-Microbial Peptides (CAMP) | A database containing sequences, structures, and family-specific signatures of both natural and synthetic AMPs. nih.govsynthelis.com | Sequences, structures, family signatures (patterns and HMMs), source organisms, and target organisms. nih.govsynthelis.com |
| Data Repository of Antimicrobial Peptides (DRAMP) | An open-access, manually curated database with diverse annotations, including patented and clinical information. nih.gov | Sequences (general, patented, clinical), structures, physicochemical properties, stability data, and clinical trial information. nih.gov |
| dbAMP | An integrated resource for exploring AMPs with tools for functional and physicochemical analysis of large-scale omics data. banglajol.infonih.gov | Experimentally verified and putative AMP sequences, functional activities, AMP-protein interactions, and tools for AMP detection in transcriptome and proteome datasets. banglajol.info |
Bio-prospecting and Isolation Techniques for Putative Antimicrobial Peptides from Diverse Biological Sources
Bio-prospecting for putative antimicrobial peptides involves the systematic search for and extraction of these molecules from a vast array of biological sources. nih.govengineering.org.cn This process is often guided by initial in silico screening of genomic and proteomic data to identify candidate sequences, followed by wet-lab isolation and characterization. nih.govplos.org The general workflow begins with the collection of a biological sample, followed by extraction of crude peptides. banglajol.info This crude extract is then subjected to various purification steps, primarily using chromatographic techniques, to isolate individual peptides. banglajol.inforesearchgate.net Finally, the purified peptides are characterized using methods like mass spectrometry and Edman degradation to determine their sequence and structure. banglajol.inforesearchgate.net
The initial extraction method is critical and varies depending on the source. nih.govresearchgate.net Common techniques include chemical extraction using acids (e.g., acetic acid) or buffers, and solid-phase extraction. nih.govresearchgate.net Subsequent purification often involves a multi-step process combining different types of chromatography, such as size-exclusion, ion-exchange, and reverse-phase high-performance liquid chromatography (RP-HPLC), to separate peptides based on size, charge, and hydrophobicity, respectively. researchgate.netpnas.org
Isolation from Natural Host Organisms (e.g., plants, animals, microorganisms)
The isolation of putative antimicrobial peptides directly from their natural producers is a foundational approach in AMP discovery. researchgate.netbanglajol.info The specific techniques employed are adapted to the unique biology of the source organism.
Plants : Putative AMPs are distributed throughout various plant tissues, including seeds, leaves, roots, and flowers. nih.govnih.gov A common isolation strategy involves grinding the plant material and extracting the peptides using buffer solutions, often followed by precipitation and a series of chromatographic steps. nih.govjabonline.in For example, a novel trypsin inhibitor peptide with antimicrobial properties, MoCh I, was isolated from the seeds of Momordica charantia using phosphate (B84403) buffer extraction, followed by purification via chromatography. jabonline.in Similarly, studies on extremophilic plants from the Tunisian desert utilized acetic acid and sodium acetate (B1210297) for effective extraction of active peptide fractions. nih.gov Another powerful technique is the use of cDNA libraries constructed from plant tissues, which can be expressed in host systems like Bacillus subtilis to screen for and isolate novel AMPs. bohrium.com
Animals : Animals represent a rich source of AMPs, which are key components of their innate immune systems. nih.gov Isolation methods often target specific tissues or secretions. For instance, a bioprospecting approach combining partial de novo peptide sequencing with transcriptome analysis led to the identification of 48 potential AMPs from the plasma of the Komodo dragon (Varanus komodoensis). acs.org In another example, Tracheal Antimicrobial Peptide (TAP) was isolated from bovine tracheal mucosa through a sequence of size-exclusion, ion-exchange, and reverse-phase chromatography. pnas.org Marine invertebrates are also a significant source; Perinerin was purified from the homogenate of the polychaete Perinereis aibuhitensis, and other studies have successfully identified putative AMPs from seahorses using multi-omics data. frontiersin.orgmdpi.com
Microorganisms : Bacteria and fungi themselves produce a wide range of AMPs, often termed bacteriocins, to compete with other microbes. mdpi.com The isolation process typically starts with culturing the microorganism and then separating the cells from the culture supernatant, where the peptides are often secreted. asm.org The supernatant is then concentrated and subjected to purification. For instance, Sonorensin, a bacteriocin, was purified from the culture of a new marine isolate, Bacillus sonorensis MT93, using a combination of chromatographic techniques. asm.org Similarly, a putative AMP from Lactiplantibacillus argentoratensis isolated from goat milk was identified and characterized after optimizing culture conditions and using LC-MS for analysis. researchgate.net
Table 2: Examples of Putative Antimicrobial Peptides Isolated from Natural Sources
| Peptide Name/Identifier | Source Organism | Host Type | Isolation Method Highlights |
| MoCh I | Momordica charantia (Bitter melon) | Plant | Extraction from seeds with phosphate buffer, followed by chromatographic purification. jabonline.in |
| Tracheal Antimicrobial Peptide (TAP) | Bos taurus (Cattle) | Animal | Sequential size-exclusion, ion-exchange, and reverse-phase chromatography of tracheal mucosal extracts. pnas.org |
| Psacotheasin | Psacothea hilaris (Yellow-spotted long-horned beetle) | Animal (Insect) | Identification from a cDNA library followed by chemical synthesis for activity testing. jmb.or.kr |
| Sonorensin | Bacillus sonorensis MT93 | Microorganism | Purification from bacterial culture supernatant using multiple chromatographic techniques. asm.org |
| Perinerin | Perinereis aibuhitensis (Marine polychaete) | Animal (Marine Invertebrate) | Isolation and purification from the whole-body homogenate of the organism. frontiersin.org |
| Histone-derived peptides | Varanus komodoensis (Komodo dragon) | Animal | Bioprospecting of plasma using partial de novo sequencing and transcriptome assembly. acs.org |
Cell-Free Expression Systems for this compound Production
Cell-free expression systems, also known as in vitro transcription and translation systems, have emerged as powerful platforms for the rapid synthesis and screening of putative antimicrobial peptides. mdpi.comsynthelis.com These systems bypass the need for living cells, thereby circumventing the common problems of peptide toxicity to the expression host and proteolytic degradation that often hinder traditional recombinant production. brieflands.com
The most common cell-free protein synthesis (CFPS) systems are derived from E. coli lysates, which contain all the necessary molecular machinery (ribosomes, enzymes, tRNAs) for protein synthesis. nih.govearticle.net To produce a specific peptide, a DNA template (either a plasmid or a linear PCR product) encoding the peptide is added to the cell-free extract along with amino acids and an energy source. nih.gov This open environment allows for precise control over the reaction conditions and facilitates high-throughput screening. mdpi.com
This methodology is particularly advantageous for producing novel or modified AMPs. For instance, a CFPS system was used to successfully express four different lactoferricin (B1576259) (LFcin) peptides, including a novel synthetic consensus peptide, demonstrating the system's utility for producing active, short bioactive peptides. nih.gov Other research has shown the successful synthesis of peptides like cecropin (B1577577) P1 and human beta-defensin-2 in cell-free systems, with the latter showing improved solubility compared to cell-based production. synthelis.com Microfluidic-based cell-free systems further enhance throughput, enabling the screening of large libraries of putative AMPs in double emulsion droplets for their membrane-disrupting activity. nih.gov
Table 3: Examples of Putative Antimicrobial Peptides Produced in Cell-Free Systems
| Peptide Name/Class | CFPS System Type | Key Findings/Advantages |
| Lactoferricins (bLFcin, hLFcin, cLFcin, ConLFcin) | E. coli lysate-based | Rapid synthesis of four distinct, functionally active LFcin peptides; demonstrated the system's suitability for producing short bioactive peptides. nih.gov |
| Cecropin P1 | E. coli lysate-based (continuous exchange) | Demonstrated the feasibility of producing AMPs in a continuous-exchange cell-free system, which can improve yields. synthelis.com |
| Human beta-defensin-2 (hBD2) | E. coli lysate-based | Produced as a soluble fusion protein, overcoming solubility issues encountered in cell-based systems. synthelis.com |
| Meucin-25 | E. coli lysate-based (in microfluidic droplets) | Enabled high-throughput screening for membrane specificity by co-expressing the peptide with different types of liposomes in double emulsions. nih.gov |
| Indolicidin (B8082527) | Not specified, used for permutation arrays | Systematic in vitro optimization through permutation arrays led to the development of more potent AMPs against E. coli. nih.gov |
Iii. Structural Determinants and Functional Correlates of Putative Antimicrobial Peptides
Primary Sequence Analysis and Motif Identification in Putative Antimicrobial Peptides
The primary structure, or amino acid sequence, of a putative antimicrobial peptide is the fundamental determinant of its physicochemical properties and, consequently, its biological activity. Analysis of these sequences reveals conserved motifs and characteristics that are crucial for their antimicrobial function.
A primary characteristic of many AMPs is their cationic nature, resulting from an abundance of positively charged amino acid residues such as lysine (B10760008) and arginine. frontiersin.org This positive charge facilitates the initial electrostatic interaction with the negatively charged components of microbial membranes, a critical first step in their mechanism of action. frontiersin.orgresearchgate.net Concurrently, these peptides possess a significant number of hydrophobic amino acids, which is essential for their ability to partition into and disrupt the lipid bilayer of microbial membranes. researchgate.netfrontiersin.org
Furthermore, specific sequence motifs have been identified that are conserved across different families of antimicrobial peptides. One such example is the Gly-X-X-X-Pro-Ala-X-X-Gly motif found in the hylin family of peptides from tree frogs. researchgate.netnih.gov The proline residue in this motif induces a hinge or curve in the peptide structure, which is thought to facilitate its insertion into the bacterial membrane and stabilize the resulting pore. researchgate.netnih.gov Another example is the cysteine motif found in α-hairpinins, which is crucial for their classification and predicted function. mdpi.com The identification of such conserved motifs through primary sequence analysis is a key strategy in the discovery and classification of new putative antimicrobial peptides from diverse biological sources. researchgate.netresearchgate.netbiorxiv.org
Interactive Table: Physicochemical Properties of Putative Antimicrobial Peptides Below is an interactive table summarizing key physicochemical properties derived from the primary sequence of various putative antimicrobial peptides.
| Property | Description | Importance for Antimicrobial Activity |
| Net Charge | The overall positive charge of the peptide at physiological pH, typically ranging from +2 to +9. frontiersin.org | Facilitates initial electrostatic attraction to negatively charged microbial membranes. frontiersin.orgresearchgate.net |
| Hydrophobicity | The proportion of nonpolar amino acid residues. | Enables partitioning into the hydrophobic core of the lipid bilayer, leading to membrane disruption. researchgate.netfrontiersin.org |
| Amphipathicity | The spatial separation of hydrophobic and hydrophilic residues. | Crucial for membrane interaction, allowing the peptide to interact with both the lipid and aqueous environments. researchgate.net |
| Aliphatic Index | The relative volume occupied by aliphatic side chains (alanine, valine, isoleucine, and leucine). mdpi.com | Contributes to the thermal stability and hydrophobic interactions of the peptide. mdpi.com |
| Boman Index | An indicator of the potential protein-binding capacity of a peptide. mdpi.com | Can provide insights into the peptide's interactions with other proteins. mdpi.com |
Role of Secondary and Tertiary Structure in this compound Activity
While the primary sequence provides the foundational blueprint, the three-dimensional structure of a this compound is what ultimately dictates its functional mechanism. nih.gov Most AMPs are unstructured in aqueous solutions and adopt their characteristic secondary and tertiary structures upon interacting with microbial membranes. frontiersin.org This conformational flexibility is a key aspect of their activity. mdpi.com The main structural classes include α-helical, β-sheet, and mixed or extended structures. frontiersin.orgresearchgate.net
Alpha-Helical Conformations and Membrane Interaction
A significant number of putative antimicrobial peptides adopt an α-helical secondary structure, which is critical for their interaction with and disruption of microbial membranes. nih.govresearchgate.net This helical conformation is often amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. researchgate.net This arrangement allows the hydrophobic side to insert into the lipid core of the membrane, while the cationic, hydrophilic side interacts with the negatively charged lipid head groups and the aqueous environment. researchgate.net
The degree of helicity can directly correlate with the peptide's antimicrobial and hemolytic (toxicity to red blood cells) activities. mdpi.com Studies have shown that altering the α-helical structure, for instance through amino acid substitutions, can significantly diminish the peptide's antibacterial efficacy. mdpi.com The stability of this helical structure is influenced by the amino acid composition; residues like alanine, leucine, and isoleucine are strong helix promoters within a membrane environment. mdpi.com The interaction of these α-helical peptides with the membrane can lead to various disruptive mechanisms, including the formation of pores or the "carpet" model, where the peptides accumulate on and disrupt the membrane surface. researchgate.netresearchgate.net
Beta-Sheet Structures and Pore Formation
Another prevalent structural motif among putative antimicrobial peptides is the β-sheet. researchgate.net These structures are typically composed of two or more β-strands connected by turns and are often stabilized by disulfide bonds. mdpi.commdpi.com Similar to α-helical peptides, β-sheet AMPs are often amphipathic, with a clear segregation of hydrophobic and polar residues. mdpi.com
The β-sheet conformation is instrumental in the formation of pores within the microbial membrane. pnas.org Peptides with this structure can self-assemble on the membrane surface, forming β-barrel-like structures that create channels, leading to the leakage of cellular contents and cell death. pnas.orgnih.gov The stability conferred by disulfide bonds allows these peptides to maintain their conformation upon interacting with the membrane. mdpi.com Defensins are a well-known class of β-sheet AMPs that utilize this pore-forming mechanism. mdpi.com The formation of these pores can be a transient event, where the peptides create a temporary disruption in the membrane. pnas.org
Disulfide Bond Formation and Structural Stability for Function
Disulfide bonds, which are covalent linkages between the thiol groups of cysteine residues, play a critical role in stabilizing the tertiary structure of many putative antimicrobial peptides, particularly those with β-sheet or mixed structures. mdpi.comnih.gov These bonds provide significant conformational rigidity, which is essential for the peptide's biological function and resistance to degradation by proteases. mdpi.comnih.gov
In defensins, for example, multiple disulfide bonds hold the peptide in a characteristic three-dimensional fold that is necessary for its antimicrobial activity. researchgate.net The removal of even a single disulfide bond can drastically alter the peptide's structure and reduce its efficacy. nih.gov The presence of these cross-links ensures that the peptide maintains its active conformation, which is crucial for recognizing and interacting with its target on the microbial surface. researchgate.net Plant-derived AMPs are often rich in cysteine residues, forming multiple disulfide bridges that confer exceptional chemical and thermal stability. nih.gov This structural robustness is a desirable trait for the development of new antimicrobial agents.
Post-Translational Modifications and Their Influence on this compound Function
Post-translational modifications (PTMs) are chemical alterations that occur after a peptide is synthesized, and they can significantly expand the structural and functional diversity of putative antimicrobial peptides. nih.govbenthamscience.com These modifications can influence a peptide's stability, activity, and target specificity. nih.gov
Common PTMs include:
C-terminal amidation: This modification, where the C-terminal carboxyl group is replaced with an amide group, is frequently observed in α-helical AMPs. researchgate.net It can enhance the peptide's stability against carboxypeptidases and increase its net positive charge, thereby improving its interaction with microbial membranes. nih.gov
Cyclization: The formation of a circular peptide backbone, either head-to-tail or through side-chain linkages, can dramatically increase a peptide's resistance to proteases. mdpi.comnih.gov Cyclotides, a class of plant-derived AMPs, are characterized by a head-to-tail cyclized backbone and a cystine knot motif, which gives them exceptional stability. mdpi.com
Glycosylation: The attachment of sugar moieties can influence a peptide's solubility, stability, and interaction with target cells. researchgate.net
Lanthionine (B1674491) formation: In a class of bacterial AMPs called lantibiotics, the formation of lanthionine and methyllanthionine bridges through dehydration of serine and threonine residues followed by addition of cysteine thiols creates unique polycyclic structures. researchgate.net These modifications are critical for their potent antimicrobial activity. researchgate.net
These modifications are not merely decorative; they are often essential for the peptide to adopt its correct three-dimensional fold and to exert its biological function. nih.govresearchgate.net The study of PTMs provides valuable insights for peptide engineering, allowing for the design of synthetic AMPs with enhanced stability and efficacy. nih.gov
Iv. Mechanisms of Action of Putative Antimicrobial Peptides
Membrane-Targeted Mechanisms of Putative Antimicrobial Peptides
The primary and most extensively studied mechanism of action for many putative AMPs involves the direct targeting and disruption of microbial cell membranes. nih.govasm.orgasm.org The initial interaction is typically electrostatic, where the cationic nature of most AMPs facilitates their attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govresearchgate.net Following this initial binding, the amphipathic structure of these peptides allows them to insert into the lipid bilayer, leading to a loss of membrane integrity and ultimately, cell death. nih.govnih.gov
Several models have been proposed to describe the process by which AMPs compromise the bacterial membrane through pore formation. silae.itresearchgate.net These models are not mutually exclusive, and the specific mechanism employed can depend on the peptide's structure, its concentration, and the composition of the target membrane. nih.gov
Barrel-Stave Model: In this model, the AMPs first bind to the surface of the membrane. Once a threshold concentration is reached, the peptides insert into the lipid bilayer, orienting themselves perpendicular to the membrane plane. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, forming the interior of an aqueous pore. mdpi.comnih.gov This structure resembles the staves of a barrel, creating a channel through the membrane. nih.gov Alamethicin is a classic example of a peptide thought to form pores via this mechanism. nih.gov
Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model begins with the accumulation of peptides on the membrane surface. However, in this model, the inserted peptides induce a significant local curvature in the lipid bilayer. nih.govresearchgate.net The peptides, along with the head groups of the lipid molecules, bend inward to line the pore, creating a continuous channel where the water core is in contact with both the peptides and the lipid head groups. nih.govresearchgate.net This disruption causes the membrane to thin and eventually leads to pore formation. Peptides like magainins and melittin (B549807) are believed to induce toroidal pores. researchgate.net
Carpet Model: In the carpet model, AMPs accumulate on the outer leaflet of the bacterial membrane, forming a "carpet-like" layer parallel to the surface. silae.itnih.gov This extensive coverage disrupts the local membrane structure. Once a critical concentration is achieved, the peptides exert a detergent-like effect, causing the membrane to disintegrate into micelle-like structures, leading to a complete loss of membrane integrity. nih.govnih.gov This mechanism does not necessarily involve the formation of discrete, stable pores. mdpi.com
Table 1: Comparison of Membrane Pore Formation Models by Putative Antimicrobial Peptides
| Model | Peptide Orientation | Role of Lipids in Pore Lining | Key Characteristics | Example Peptides |
|---|---|---|---|---|
| Barrel-Stave | Perpendicular to membrane | Lipids are excluded from the pore lining | Forms discrete, stable pores with a "barrel-like" structure. | Alamethicin |
| Toroidal | Perpendicular to membrane, with lipid head groups | Lipid head groups and peptides line the pore | Induces significant membrane curvature and thinning. | Magainin, Melittin |
| Carpet | Parallel to the membrane surface | No stable pore is formed | Acts like a detergent at high concentrations, causing membrane micellization. | N/A |
Regardless of the specific pore formation model, the overarching consequence of AMP interaction with the bacterial membrane is disruption and permeabilization. frontiersin.orgsilae.it This breach of the membrane barrier leads to the leakage of essential intracellular components, such as ions, ATP, and even larger molecules like proteins and nucleic acids. nih.govasm.org The influx of extracellular substances and the efflux of vital cytoplasmic contents disrupt the electrochemical gradients across the membrane, leading to a collapse of cellular functions and rapid cell death. silae.it Studies using techniques like propidium (B1200493) iodide (PI) uptake assays have visually confirmed the permeabilizing effects of various AMPs on bacterial membranes. researchgate.net For instance, the peptide VG16KRKP has been shown to cause immediate cell lysis in E. coli upon addition. nih.gov
Intracellular Targets and Modalities of Putative Antimicrobial Peptide Action
While membrane disruption is a primary mechanism for many AMPs, a growing body of evidence indicates that some peptides can translocate across the bacterial membrane without causing significant lysis and subsequently act on intracellular targets. frontiersin.orgnih.govnih.gov These non-lytic AMPs often have more specific modes of action, interfering with essential cellular processes. frontiersin.org
Several putative AMPs have been shown to inhibit the synthesis of DNA and RNA. nih.govnih.gov Once inside the bacterial cell, these peptides can directly bind to nucleic acids. mdpi.com For example, buforin II, a histone-derived peptide, can penetrate the cell membrane and bind to both DNA and RNA, thereby inhibiting cellular functions. nih.gov Similarly, indolicidin (B8082527) has been observed to inhibit DNA synthesis in the absence of cell lysis. asm.orgnih.gov The interaction of these cationic peptides with the negatively charged phosphate (B84403) backbone of nucleic acids can interfere with replication and transcription processes. Some peptides, like PR-39, can indirectly inhibit DNA synthesis by causing the degradation of proteins required for this process. asm.orgnih.gov
Another significant intracellular target for putative AMPs is the machinery of protein synthesis. nih.govnih.gov These peptides can inhibit translation by binding to ribosomes or other components of the translational apparatus. rsc.org Proline-rich antimicrobial peptides (PrAMPs), such as Bac5 and Bac7, are well-characterized examples of this class. nih.govunits.itasm.org They are actively transported into the bacterial cytoplasm where they bind to the ribosome and interfere with the translation process. rsc.orgnih.gov For instance, oncocin-type peptides have been shown to inhibit mRNA translation by binding to the 70S ribosome. nih.gov Some PrAMPs, like apidaecin (B1169063) derivatives, can block the assembly of the large ribosomal subunit or trap release factors, leading to the termination of translation. nih.gov The inhibition of protein synthesis is a potent antimicrobial strategy, as it halts the production of essential enzymes and structural proteins, leading to bacterial cell death. units.it
Disruption of Enzyme Activity and Metabolic Pathways
Beyond direct membrane disruption, a significant mechanism through which putative antimicrobial peptides (AMPs) exert their effects is by targeting and disrupting essential intracellular processes, including enzymatic activity and metabolic pathways. epa.govsemanticscholar.org Once they translocate across the bacterial membrane, these peptides can interfere with a variety of cytoplasmic functions crucial for bacterial survival.
Several studies have suggested that translocated peptides can inhibit the synthesis of the cell wall, nucleic acids (DNA and RNA), and proteins. epa.govsemanticscholar.org For instance, some AMPs can interfere with the enzymatic machinery responsible for building the peptidoglycan layer of the bacterial cell wall, leading to structural weaknesses and eventual lysis. Others may bind to DNA or ribosomes, thereby halting replication, transcription, or translation. epa.gov
Furthermore, specific metabolic pathways have been identified as targets for certain AMPs. Research indicates that pathways related to the tricarboxylic acid (TCA) cycle, purine (B94841) and pyrimidine (B1678525) biosynthesis, and amino acid and lipid metabolism can be influenced by the presence of AMPs. nih.gov By disrupting these central metabolic routes, AMPs can effectively starve the bacterial cell of energy and essential building blocks, leading to growth inhibition and death. The inhibition of enzymatic activity is another key aspect of this mechanism. epa.govsemanticscholar.org While the specific enzymes targeted by many putative AMPs are still an area of active research, the principle involves the peptide binding to the enzyme, altering its conformation, and thereby inhibiting its catalytic function.
| Peptide Class/Example | Targeted Process/Pathway | Reference |
| General AMPs | Cell wall synthesis | epa.gov |
| General AMPs | Nucleic acid synthesis | epa.gov |
| General AMPs | Protein synthesis | epa.gov |
| Various AMPs | Tricarboxylic acid (TCA) cycle | nih.gov |
| Various AMPs | Purine and pyrimidine biosynthesis | nih.gov |
| Various AMPs | Amino acid and lipid metabolism | nih.gov |
Induction of Oxidative Stress
Certain putative antimicrobial peptides can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and subsequent cell death. eurekalert.orgmdpi.comresearchgate.net This mechanism is particularly well-documented for the human cathelicidin (B612621) LL-37 in its action against E. coli. nih.govplos.orgnih.govresearchgate.net
The process begins after LL-37 penetrates the outer membrane and enters the periplasmic space. Here, it is thought to interfere with proteins of the electron transport chain (ETC). plos.orgnih.gov This interference disrupts the normal flow of electrons, leading to the premature and improper release of superoxide (B77818) anions (•O₂⁻) into the periplasm. plos.orgnih.gov This initial burst of ROS occurs even before the cytoplasmic membrane is permeabilized. nih.govplos.orgnih.govresearchgate.net
Following this, as LL-37 further damages the cytoplasmic membrane, a second, more significant burst of ROS, primarily hydrogen peroxide (H₂O₂), is generated within the cytoplasm. nih.govnih.govresearchgate.net The generation of these oxidative species is significantly more pronounced in aerobic conditions, where a functional electron transport chain and a substantial proton motive force are present. nih.govnih.govresearchgate.net Studies have shown that the oxidative signals are attenuated in bacterial mutants with a deficient cytochrome oxidase-bd complex, suggesting a specific interaction between LL-37 and this component of the ETC. nih.govplos.orgnih.gov The accumulation of these ROS damages DNA, proteins, and lipids, contributing significantly to the bactericidal activity of the peptide. nih.gov
| Peptide | Target Organism | Key Findings | References |
| LL-37 | E. coli | Induces rapid formation of ROS in the periplasm before cytoplasmic membrane permeabilization. | nih.govplos.orgnih.govresearchgate.net |
| LL-37 | E. coli | A second burst of cytoplasmic H₂O₂ occurs after membrane permeabilization. | nih.govnih.govresearchgate.net |
| LL-37 | E. coli | The mechanism is dependent on oxygen and a functional electron transport chain. | nih.govnih.govresearchgate.net |
| LL-37 | E. coli | Specifically interacts with the cytochrome oxidase-bd complex. | nih.govplos.orgnih.gov |
| Melittin | E. coli | Also induces strong oxidative signals. | nih.govplos.orgnih.gov |
Immunomodulatory Activities of Putative Antimicrobial Peptides (beyond direct antimicrobial effects)
Beyond their direct antimicrobial actions, a growing body of evidence highlights the crucial role of putative antimicrobial peptides in modulating the host immune response. nih.govmdpi.com These immunomodulatory functions can be as important as their microbicidal properties and involve a complex interplay with various components of the innate and adaptive immune systems.
Modulation of Cytokine and Chemokine Expression
Putative antimicrobial peptides are potent modulators of cytokine and chemokine production, which are key signaling molecules that orchestrate the immune response. nih.gov AMPs can either induce or suppress the expression of these mediators, depending on the specific peptide, its concentration, and the cellular context.
For instance, some AMPs can stimulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in immune cells like macrophages. plos.orgplos.org This induction can help to recruit and activate other immune cells to the site of infection. Conversely, certain AMPs exhibit anti-inflammatory properties by inhibiting the production of these same pro-inflammatory cytokines, often by neutralizing inflammatory triggers like lipopolysaccharide (LPS). nih.govmdpi.com The synthetic cationic antimicrobial peptide GW-A2, for example, has been shown to inhibit the expression of TNF-α and IL-6 in LPS-activated macrophages. plos.org Furthermore, some peptides can promote the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10), which helps to resolve inflammation and prevent excessive tissue damage.
| Peptide/Peptide Family | Effect on Cytokine/Chemokine Expression | Cell Type | References |
| GW-A2 | Inhibition of TNF-α and IL-6 | Macrophages | plos.org |
| KLK peptide | Inhibition of IL-1β and TNF-α | Macrophages | plos.org |
| Cathelicidins | Can modulate pro- and anti-inflammatory cytokine production | Macrophages | nih.gov |
| α-defensins | Can block IL-1β secretion | Monocytes | nih.gov |
| (Lin-SB056-1)₂-K | Reduction of pro-inflammatory cytokine release | Not specified | mdpi.com |
Interaction with Immune Cells (e.g., Macrophages, Neutrophils)
Putative antimicrobial peptides can directly interact with and influence the function of key immune cells, most notably macrophages and neutrophils. nih.gov These interactions are crucial for orchestrating an effective innate immune response.
Many AMPs act as chemoattractants, recruiting these phagocytic cells to sites of infection or injury. frontiersin.org Once at the location, AMPs can enhance the antimicrobial capabilities of these cells. For example, the antimicrobial peptide sublancin has been shown to significantly enhance the phagocytic activity of macrophages against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov
AMPs can also activate immune cells, triggering them to release their own antimicrobial factors and inflammatory mediators. nih.gov Neutrophils, for instance, release antimicrobial peptides like α-defensins and the cathelicidin LL-37 upon activation. nih.govnih.gov These peptides not only have direct microbicidal activity but also further modulate the immune response. nih.gov Some AMPs can influence the differentiation and maturation of immune cells, further shaping the adaptive immune response. The interaction is often mediated by specific cell surface receptors on the immune cells, though the exact receptors for many AMPs are still being identified. nih.gov
| Peptide | Interacting Immune Cell | Observed Effect | References |
| Sublancin | Macrophages | Enhanced phagocytic activity against MRSA | nih.gov |
| α-defensins | Neutrophils, Monocytes | Released upon neutrophil activation; chemoattractant for monocytes | nih.govnih.gov |
| LL-37 | Neutrophils | Released from neutrophil granules upon activation | nih.govnih.gov |
| General AMPs | Macrophages, Neutrophils | Recruitment to infection sites | nih.govfrontiersin.org |
Anti-Inflammatory Effects
A critical immunomodulatory function of many putative antimicrobial peptides is their ability to exert anti-inflammatory effects. nih.govapplyindex.com This is particularly important in preventing the excessive inflammation that can lead to tissue damage and conditions like sepsis. wakopyrostar.com
One of the primary mechanisms for this anti-inflammatory activity is the neutralization of bacterial endotoxins, such as lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govwakopyrostar.comnih.gov Cationic AMPs can bind to the negatively charged LPS, preventing it from interacting with its receptors (like Toll-like receptor 4) on immune cells. nih.govnih.gov This sequestration of LPS blocks the downstream signaling cascades that lead to the production of pro-inflammatory cytokines. nih.govnih.gov Peptides from the Pep19-2.5 family, for instance, have been specifically designed to bind to and neutralize LPS. frontiersin.org
By binding to free LPS, some AMPs can also break apart LPS aggregates into smaller particles that are less readily recognized by LPS-binding protein (LBP), further dampening the inflammatory response. wakopyrostar.com In addition to LPS neutralization, some AMPs can directly modulate inflammatory signaling pathways within immune cells, leading to a reduction in the expression of inflammatory mediators. The synthetic peptide GW-A2 has been shown to inhibit the NLRP3 inflammasome, a key component of the inflammatory response. plos.org
| Peptide/Peptide Family | Anti-inflammatory Mechanism | Target | References |
| Cationic AMPs | Neutralization of Lipopolysaccharide (LPS) | LPS from Gram-negative bacteria | nih.govwakopyrostar.comnih.gov |
| Pep19-2.5 family | Binding and neutralization of LPS | LPS | frontiersin.org |
| GW-A2 | Inhibition of NLRP3 inflammasome activation | NLRP3 inflammasome | plos.org |
| LL-37 | Sequestration of soluble LPS | LPS | frontiersin.org |
| General AMPs | Disaggregation of LPS aggregates | LPS aggregates | wakopyrostar.com |
Promotion of Wound Healing and Angiogenesis
Putative antimicrobial peptides play a multifaceted role in the complex process of wound healing, extending beyond simple infection control. nih.gov They actively promote tissue repair and regeneration through various mechanisms, including the stimulation of angiogenesis, the formation of new blood vessels. mdpi.com
Several AMPs have been shown to enhance the migration and proliferation of key cells involved in wound healing, such as keratinocytes and fibroblasts. frontiersin.orgapplyindex.com For example, the peptide KSL-W has been demonstrated to increase fibroblast migration and collagen gel contraction. nih.gov The human β-defensin-3 (hBD-3) not only promotes the proliferation and migration of keratinocytes and fibroblasts but also accelerates wound closure. nih.gov
A crucial aspect of wound healing is the formation of new blood vessels to supply oxygen and nutrients to the repairing tissue. A number of AMPs have been found to be pro-angiogenic. mdpi.com They can induce the expression of key angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF). mdpi.comnih.gov For instance, the peptide AMP-IBP5 stimulates VEGF expression in keratinocytes, contributing to angiogenesis. mdpi.com Similarly, LL-37 is known to upregulate VEGF expression. mdpi.com The peptide ATWLPPR has been identified as an effective inhibitor of VEGF-mediated angiogenesis, indicating that some peptides may also play a role in modulating and resolving the angiogenic process. nih.gov This promotion of cell migration, proliferation, and angiogenesis collectively contributes to faster and more effective wound repair. nih.gov
| Peptide | Pro-Wound Healing/Angiogenic Effect | Cellular/Molecular Target | References |
| Human β-defensin-3 (hBD-3) | Promotes migration and proliferation of keratinocytes and fibroblasts | Fibroblast Growth Factor Receptor (FGFR) | nih.govnih.gov |
| KSL-W | Increases fibroblast migration and collagen gel contraction | Fibroblasts | nih.gov |
| AMP-IBP5 | Induces angiogenesis and fibroblast migration | Vascular Endothelial Growth Factor (VEGF) | mdpi.com |
| LL-37 | Upregulates VEGF expression | Vascular Endothelial Growth Factor (VEGF) | mdpi.com |
| AH90 | Promotes wound healing by inducing TGF-β1 production | Macrophages | frontiersin.org |
| ATWLPPR | Inhibits VEGF-mediated angiogenesis | Vascular Endothelial Growth Factor (VEGF) | nih.gov |
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents and Host Factors
The efficacy of putative antimicrobial peptides (AMPs) can be significantly influenced by their interactions with other antimicrobial agents and host factors. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the combined effect is reduced. Understanding these interactions is crucial for the development of effective combination therapies and for appreciating the role of AMPs in the complex environment of a host organism.
The combination of AMPs with conventional antibiotics is a promising strategy to combat the rise of antibiotic-resistant bacteria. frontiersin.org This approach can enhance the efficacy of existing antibiotics and potentially resensitize resistant strains. cabidigitallibrary.org The primary mechanisms behind this synergy often involve the membrane-disrupting properties of AMPs, which facilitate the entry of antibiotics into the bacterial cell. cabidigitallibrary.org For instance, peptides can increase membrane permeability, allowing antibiotics that target intracellular components to reach their sites of action more effectively. frontiersin.org
Several studies have demonstrated the synergistic effects of AMPs with various classes of antibiotics. For example, the peptide LL-37, in combination with colistin, has shown strong synergy against multidrug-resistant Escherichia coli by permeabilizing the bacterial membrane and circumventing efflux pumps. frontiersin.orgnih.gov Similarly, the synthetic peptide DP7, when combined with vancomycin (B549263) or azithromycin, exhibited synergistic effects against a range of antibiotic-resistant clinical isolates. dovepress.com The combination of the AMP melimine with ciprofloxacin (B1669076) has also been shown to work synergistically against Pseudomonas aeruginosa. nih.gov This synergy is likely due to melimine's ability to destabilize the bacterial membrane, thereby increasing ciprofloxacin's access to its intracellular targets, DNA gyrase and topoisomerase. nih.gov
Beyond enhancing membrane permeability, AMPs can also disrupt biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. frontiersin.org The peptide Cecropin (B1577577) A can disrupt biofilms of uropathogenic E. coli, thereby increasing the effectiveness of the antibiotic nalidixic acid. frontiersin.orgnih.gov Another peptide, GVF27, targets biofilms of Burkholderia cepacia complex, enhancing the action of antibiotics like ciprofloxacin. frontiersin.orgnih.gov
Interactions are not limited to AMP-antibiotic pairings. Synergistic effects have also been observed between different AMPs. ubc.ca For example, the amphibian AMPs magainin-2 and PGLa work synergistically to inhibit the growth of E. coli. frontiersin.orguci.edu This synergy is thought to arise from their combined membrane-permeabilizing activities. cabidigitallibrary.org Similarly, mammalian peptides from different structural classes have been shown to frequently exhibit synergy with each other. ubc.caresearchgate.net
In addition to other antimicrobial agents, AMPs can interact with host factors, which can either enhance or inhibit their activity. Host factors such as histones, which are co-localized with AMPs in neutrophil extracellular traps (NETs), can enhance the membrane-permeabilizing effects of AMPs, leading to a synergistic antimicrobial effect. frontiersin.orguci.edu The mechanism involves AMPs forming pores in the bacterial membrane, which allows histones to enter and inhibit intracellular processes. frontiersin.orguci.edu However, some host factors can be antagonistic. For instance, high salt concentrations or the presence of certain host macromolecules can reduce the activity of some AMPs.
While synergy is a common and desirable outcome, antagonistic interactions can also occur. nih.gov Antagonism can arise from various mechanisms, such as competition for the same target site or one agent inhibiting the action of another. For example, some combinations of antibiotics and biocides have been shown to have antagonistic effects against Pseudomonas aeruginosa. frontiersin.org Although less studied in the context of AMPs, the potential for antagonism highlights the importance of careful evaluation of any proposed combination therapy. nih.govresearchgate.net
The following tables summarize key research findings on the synergistic and antagonistic interactions of putative antimicrobial peptides.
Table 1: Synergistic Interactions of Putative Antimicrobial Peptides with Other Antimicrobial Agents
| This compound | Interacting Agent(s) | Target Organism(s) | Key Findings |
| LL-37 | Colistin | Multidrug-resistant Escherichia coli | Strong synergy, drastically reducing the minimum inhibitory concentrations (MICs) through membrane permeabilization and efflux pump circumvention. frontiersin.orgnih.gov |
| Cecropin A | Nalidixic acid | Uropathogenic E. coli | Disrupts biofilms, enhancing the efficacy of the antibiotic and leading to synergistic clearance of infections. frontiersin.orgnih.gov |
| GVF27 | Ciprofloxacin | Burkholderia cepacia complex | Targets biofilms, enhancing the effects of the traditional antibiotic. frontiersin.orgnih.gov |
| Coprisin | Conventional antibiotics | Biofilm-forming bacteria | Enhances the activity of antibiotics by facilitating their access to internal bacterial targets. frontiersin.orgnih.gov |
| PMAP-36 and PRW4 | Aminoglycosides | Bacteria | Enhance the intracellular delivery of antibiotics, contributing to a synergistic antibacterial effect. frontiersin.orgnih.gov |
| Melimine | Ciprofloxacin | Pseudomonas aeruginosa | Synergistic effect, likely due to membrane destabilization by melimine allowing better access for ciprofloxacin. nih.gov |
| DP7 | Vancomycin, Azithromycin | Multidrug-resistant bacteria | Synergistic effects against a high percentage of clinical isolates. dovepress.com |
| CATH-1, CATH-3, and PMAP-36 | Erythromycin | S. aureus, S. enteritidis, E. coli | Synergistic antibacterial activity. nih.gov |
| Magainin-2 and PGLa | Each other | E. coli | Work synergistically to inhibit bacterial growth. frontiersin.orguci.edu |
Table 2: Interactions of Putative Antimicrobial Peptides with Host Factors
| This compound | Interacting Host Factor | Nature of Interaction | Mechanism of Interaction |
| Various AMPs | Histones | Synergy | AMPs form pores in the bacterial membrane, allowing histones to enter and inhibit intracellular functions like transcription. frontiersin.orguci.edu |
| Various AMPs | High Salt Concentrations | Antagonism | Can reduce the electrostatic attraction between cationic AMPs and the negatively charged bacterial membrane. |
| LL-37 | Proteases from Staphylococcus aureus | Antagonism | Bacterial proteases can inactivate the AMP. nih.gov |
V. Biological Roles and Distribution of Putative Antimicrobial Peptides
Putative Antimicrobial Peptides in Vertebrate Innate Immunity
In vertebrates, AMPs are crucial effector molecules of innate immunity, providing protection against infection and contributing to the regulation of inflammatory responses. nih.govresearchgate.net They are expressed by a variety of cells, including circulating phagocytic cells and mucosal epithelial cells, highlighting their widespread utility in the immune system. ingentaconnect.comnih.gov The two major classes of AMPs in mammals are defensins and cathelicidins. bodyecology.com
Epithelial surfaces represent the primary interface between a vertebrate host and the microbial environment, and AMPs are key to maintaining the integrity of this barrier. nih.govbohrium.com These peptides are produced by epithelial cells in a wide range of tissues, from the gingiva and cornea to the Paneth cells of the intestines, conferring protection against bacteria, protozoa, fungi, and viruses. nih.gov The constitutive expression of AMPs at these sites helps to control the growth of commensal microorganisms and prevent the emergence of pathogens and subsequent dysbiosis. nih.gov
A notable example of their cooperative action is seen with defensins and calprotectin in epithelial tissues. nih.gov Defensins, which are canonical helical peptides, function by forming lethal pores in microbial membranes. nih.gov In contrast, calprotectin exerts its antimicrobial effect by sequestering essential trace metals like zinc and manganese from microbes, thereby inhibiting their growth. nih.gov In the oral cavity, epithelial AMPs are critical for defending against microorganisms present in dental plaque. researchgate.net Furthermore, some AMPs have demonstrated specific antiviral activities; for instance, human β-defensin-2 (hBD-2) can block the entry of the SARS-CoV-2 virus into target epithelial cells by interfering with the ACE2 receptor. nih.gov
AMPs are widely distributed in various human bodily fluids, where they act as a soluble shield against infection. nih.govnih.gov A diverse array of these peptides has been identified in fluids such as plasma, urine, saliva, milk, and tears. nih.govplos.orgscienceopen.com For example, adrenomedullin-derived peptides are found in plasma, while calcitonin gene-related peptide is present in urine and gingival fluid. nih.gov Defensins, also known as human neutrophil peptides (HNPs), are found in most biological fluids and exhibit a broad spectrum of activity against bacteria, fungi, and viruses. nih.govnih.gov
Other well-known AMPs secreted in bodily fluids include lysozyme, an enzyme found in saliva and tears, and human lactotransferrin (also known as lactoferrin), which is present in milk, tears, saliva, and nasal mucus. plos.orgscienceopen.comyoutube.com The concentration of certain AMPs in these fluids can also be indicative of health status; for example, elevated levels of oral cathelicidins are associated with inflammatory conditions such as gingivitis. bodyecology.com
A primary source of AMPs in vertebrates is circulating phagocytic leukocytes, such as neutrophils, as well as mucosal epithelial cells. ingentaconnect.combohrium.com Within these cells, many AMPs are synthesized as larger, inactive precursors and stored in cytoplasmic granules. ingentaconnect.comnih.gov For instance, defensins and cathelicidins are typically localized in these granules, while calprotectin is found more broadly in the cytoplasm. nih.gov
In neutrophils, α-defensins and the cathelicidin (B612621) hCAP-18/LL-37 are stored in granules. nih.gov The production of α-defensins occurs in promyelocytes, where they are processed into their mature, active forms during granulocyte development and stored in primary (azurophilic) granules. ingentaconnect.com During an infection, when a pathogen is engulfed via phagocytosis, these AMP-containing granules fuse with the phagosome. nih.gov Upon release into the phagolysosome, the AMPs act in concert with other microbicidal mechanisms, such as the production of reactive oxygen species, to efficiently kill the internalized pathogens. nih.gov Mast cells also contribute to this defense by expressing and releasing cathelicidin antimicrobial peptide. plos.orgscienceopen.com
Putative Antimicrobial Peptides in Invertebrate Host Defense Systems
Lacking adaptive immunity, invertebrates rely entirely on their innate immune system for defense, in which AMPs play a pivotal role. nih.gov Cationic AMPs, also termed host defense peptides, are consistently found as potent effector molecules in the innate immunity of every invertebrate species studied. sahmri.org.auubc.ca These peptides are present in the hemolymph, located both in the plasma and within hemocytes, providing systemic protection against microbial pathogens. ubc.ca Invertebrate AMPs exhibit enormous diversity in their amino acid sequences, secondary structures, and antimicrobial spectra. sahmri.org.auubc.ca
Research into marine invertebrates has identified numerous novel AMPs. For example:
In the mollusk Crassostrea hongkongensis, a peptidomic analysis identified 35 peptides, one of which, designated URP20, showed significant antibacterial activity against Vibrio parahaemolyticus and other foodborne pathogens. nih.gov
The sea cucumber Holothuria tubulosa produces peptides named holothuroidin 1 (H1) and holothuroidin 2 (H2). nih.gov These peptides are effective against both free-living and biofilm forms of several human pathogenic bacteria. nih.gov
Insect-derived AMPs have also been extensively studied, with peptides like CEMA (a cecropin-melittin hybrid) demonstrating the ability to protect mammals from lethal bacterial infections in experimental models, underscoring the potent and conserved function of these molecules. ubc.ca
Putative Antimicrobial Peptides in Plant Defense Mechanisms
Plants, being sessile, have evolved a formidable chemical arsenal to defend against a wide range of pathogens, and AMPs are a prominent component of this defense system. nih.govoup.com Plant AMPs (PAMPs) are considered part of the barrier defense and have been isolated from virtually all plant tissues, including roots, seeds, flowers, stems, and leaves. nih.govnih.gov They possess activity against pathogens that affect plants as well as those pathogenic to humans. nih.gov
The main families of plant AMPs are classified based on amino acid sequence homology and include defensins, thionins, lipid transfer proteins, cyclotides, snakins, and hevein-like proteins. nih.govfrontiersin.org A common feature of many plant AMPs is a high content of cysteine residues that form multiple disulfide bonds, which confers remarkable structural stability. nih.govfrontiersin.org Their mechanism of action often involves interaction with and disruption of the microbial cell membrane. nih.govnih.gov A key example is the snakin family of peptides, first isolated from potato tubers. nih.gov Snakin-1 (StSN1) and Snakin-2 (StSN2) are 63-amino-acid peptides with broad antimicrobial activity against bacterial and fungal pathogens. nih.gov All snakins feature a conserved pattern of 12 cysteine residues. nih.gov
Putative Antimicrobial Peptides Produced by Microorganisms (e.g., Bacteriocins)
Microorganisms themselves produce a vast array of AMPs, most notably bacteriocins, as a means of competing in complex polymicrobial environments. nih.govuio.no Bacteriocins are ribosomally synthesized peptides produced by both Gram-positive and Gram-negative bacteria that typically inhibit the growth of closely related species. nih.govjst.go.jp They are highly potent, often active at nanomolar concentrations. researchgate.net
The mode of action for many bacteriocins is a dual process involving binding to membrane phospholipids (B1166683) and specific interaction with receptor components on the target cell surface, leading to membrane permeabilization and cell death. researchgate.net
Bacteriocins are broadly classified based on the producing organism and their structure:
From Gram-positive bacteria: These are the most studied bacteriocins and are often produced by lactic acid bacteria (LAB). uio.noresearchgate.net They are subdivided into classes, including lantibiotics, which contain post-translationally modified amino acids, and smaller, unmodified peptides. researchgate.net
From Gram-negative bacteria: This group includes diverse peptides and proteins such as high-molecular-weight colicins, low-molecular-weight microcins, and complex, high-molecular-weight structures known as phage-tail-like bacteriocins. mdpi.com Examples include the R- and F-pyocins produced by Pseudomonas aeruginosa, which kill target cells by disrupting their membrane potential. nih.gov
Evolutionary Conservation and Diversification of Putative Antimicrobial Peptide Families
Putative antimicrobial peptides (AMPs) are an ancient and fundamental component of the innate immune system, found across all classes of life, from bacteria to mammals semanticscholar.orgwikipedia.org. Their evolutionary history is marked by a dynamic interplay between the conservation of essential structural frameworks and the rapid diversification of sequences, driven by the relentless co-evolutionary arms race between hosts and pathogens nih.gov. This section explores the evolutionary patterns, mechanisms, and selective pressures that have shaped the vast array of AMP families observed today.
The evolution of AMPs is largely characterized by high rates of gene duplication and subsequent diversification frontiersin.org. These events provide the raw genetic material for evolutionary innovation, allowing for the expansion of AMP gene families. Following duplication, these new gene copies are often subjected to strong positive or diversifying selection, leading to the rapid evolution of novel peptide sequences and functions tailored to specific environmental pressures and pathogenic threats frontiersin.orgnih.gov. This adaptive turnover is crucial for hosts to counter the ever-changing tactics of microbes frontiersin.org.
Despite this rapid diversification, certain core features of AMPs are evolutionarily conserved, reflecting their fundamental mechanisms of action. Many AMPs, for instance, maintain a cationic and amphipathic structure, which is crucial for their ability to interact with and disrupt the negatively charged membranes of microbes nih.govacs.org.
Key AMP Families: A Tale of Conservation and Change
Several major families of AMPs, including defensins and cathelicidins, have been extensively studied, revealing common evolutionary threads.
Defensins: This is one of the largest and most widespread AMP families in eukaryotes frontiersin.org. Defensins are small, cationic, cysteine-rich peptides stabilized by multiple disulfide bonds frontiersin.orgnih.gov. The pattern of these disulfide bridges is a key conserved feature used to classify them into subfamilies, such as α-, β-, and θ-defensins in vertebrates researchgate.netfrontiersin.org. The cysteine-stabilized αβ (CSαβ) structural motif is a conserved feature found in defensins across plants, fungi, and invertebrates nih.gov. The evolutionary lineage of vertebrate defensins may trace back to "big defensins" found in invertebrates nih.gov. While the structural scaffold is conserved, the sequences between the cysteine residues are highly variable, a result of diversifying selection to counter a wide range of pathogens.
Cathelicidins: This family is primarily found in mammals and is characterized by a conserved N-terminal "cathelin" domain and a highly variable C-terminal cationic peptide domain, which becomes the active AMP after cleavage nih.gov. Like defensins, cathelicidin genes have undergone significant diversification, leading to a variety of peptides with distinct antimicrobial and immunomodulatory functions frontiersin.org.
Other Families: In insects, families such as Cecropins, Attacins, and Diptericins are broadly conserved, yet also show evidence of lineage-specific evolution nih.govresearchgate.net. For example, after a duplication event, Drosophila Diptericins rapidly diverged into distinct clades nih.gov. Conversely, some insect lineages have lost certain AMPs, suggesting evolutionary trade-offs between maintaining a costly immune response and other aspects of ecological fitness nih.govresearchgate.net.
The table below summarizes the characteristics of major this compound families.
Table 1: Major this compound Families and Their Evolutionary Features
| Family | Key Structural Features | Primary Organisms | Evolutionary Characteristics |
|---|---|---|---|
| Defensins | Cationic, 6-8 conserved cysteine residues forming disulfide bridges (CSαβ motif) researchgate.netnih.gov | Vertebrates, Invertebrates, Plants, Fungi frontiersin.org | Ancient family with deep evolutionary roots. Characterized by gene duplication and strong diversifying selection leading to high sequence variability between conserved cysteine residues nih.govfrontiersin.org. |
| Cathelicidins | Conserved N-terminal cathelin domain and a variable C-terminal antimicrobial domain nih.gov | Primarily Mammals frontiersin.org | Significant diversification of the C-terminal peptide, leading to a wide range of activities. Gene gains and losses are observed across different mammalian lineages frontiersin.org. |
| Cecropins | Linear, α-helical peptides lacking cysteine residues nih.gov | Insects, some other animals researchgate.net | Broadly conserved in many insect groups, but absent or truncated in select lineages, suggesting lineage-specific loss nih.govresearchgate.net. |
| Temporins | Small, hydrophobic, α-helical peptides nih.gov | Amphibians nih.gov | Part of the vast and highly diverse AMP repertoire in frog skin. Shows high nucleotide diversity within the family nih.gov. |
| Thionins | Cysteine-rich peptides with a conserved structural fold frontiersin.org | Plants frontiersin.org | An important family of plant defense peptides, exhibiting diversification in response to phytopathogens frontiersin.org. |
Research Findings on AMP Diversification
Detailed research into specific animal groups highlights the varied evolutionary paths of AMPs. A study on three frog species (Rana dybowskii, Rana amurensis, and Pelophylax nigromaculatus) found that each species possessed between 7 and 14 distinct families of AMPs. The diversity was notably higher in species with a larger geographic distribution and more varied habitats, suggesting that a broader range of pathogens drives the diversification of the AMP arsenal nih.gov. While most AMP genes were found to be under negative selection (indicating conservation of function), the study proposed that the expansion in the number of family members is a key mechanism for generating functional diversity nih.gov.
Another study focusing on bats identified 29 AMP families, with defensins and cathelicidins being prominent frontiersin.org. The research revealed significant lineage-specific gains and losses of α- and β-defensin genes, which the authors suggest may be linked to the evolution of diet and the associated gut microbiome in different bat species frontiersin.org.
The table below presents data on the nucleotide diversity of different AMP families found in the frog Rana amurensis, illustrating the varying levels of diversification even within a single species.
Table 2: Nucleotide Diversity (π) in Select Antimicrobial Peptide Families of the Frog Rana amurensis
| AMP Family | Average Nucleotide Diversity (π) | Level of Diversification |
|---|---|---|
| Temporin-AM | 0.104 ± 0.023 | High |
| Brevinin-1AM | 0.054 ± 0.011 | Moderate |
| Palustrin-2AM | 0.041 ± 0.010 | Moderate |
| Nigrocin-2AM | 0.021 ± 0.006 | Low |
| Amurin-9AM | 0.007 ± 0.003 | Very Low |
Data sourced from a 2020 study on AMP diversity in frogs nih.gov. Nucleotide diversity (π) represents the average number of nucleotide differences per site between two sequences.
Vi. Microbial Resistance Mechanisms Against Putative Antimicrobial Peptides
Modification of Microbial Cell Envelope Components to Counter Putative Antimicrobial Peptides
One of the primary strategies employed by microbes to resist cationic AMPs is the modification of their cell surface to reduce the net negative charge, thereby weakening the electrostatic attraction that is often the initial step in AMP activity. nih.govcore.ac.uk This is achieved through enzymatic alterations of key components of the cell envelope.
In Gram-negative bacteria, the lipopolysaccharide (LPS) layer is a major target for cationic AMPs. researchgate.netwakopyrostar.com Resistance can be conferred by various modifications to the LPS structure. researchgate.netnih.gov These alterations can include the addition of positively charged molecules or the acylation of lipid A, which can decrease the fluidity of the outer membrane and hinder peptide insertion. nih.gov
Key modifications include the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (PEtN) to the lipid A portion of LPS. researchgate.netnih.gov These modifications reduce the net negative charge of the bacterial outer membrane, thus diminishing the binding of cationic AMPs. nih.gov In Salmonella typhimurium, these modifications are regulated by the two-component systems PhoPQ and PmrAB, which are often activated in response to environmental cues such as low magnesium levels or the presence of AMPs themselves. nih.gov
| LPS Modification Type | Enzymes/Genes Involved | Effect on AMP Interaction | Regulated By | Example Organism |
| Addition of L-Ara4N | arnBCDTEF operon | Reduces negative charge of Lipid A | PmrAB, PhoPQ | Salmonella enterica |
| Addition of PEtN | PmrC, CptA | Reduces negative charge of Lipid A and core | PmrAB | Salmonella enterica |
| Acylation of Lipid A | PagP | Increases hydrophobicity of outer membrane | PhoPQ | Escherichia coli |
| Deacylation of Lipid A | PagL | Alters inflammatory potential | Not specified | Pseudomonas aeruginosa |
In Gram-positive bacteria, the cell wall is rich in teichoic acids (TAs) and lipoteichoic acids (LTAs), which are anionic polymers that contribute significantly to the negative surface charge. core.ac.uk A primary mechanism of resistance involves the enzymatic modification of these molecules with D-alanine residues, a process known as D-alanylation. nih.govcore.ac.uk
The incorporation of D-alanine is mediated by the products of the dlt operon (dltA, dltB, dltC, dltD). nih.govcore.ac.uk This modification introduces positive charges into the TA and LTA chains, leading to electrostatic repulsion of cationic AMPs. asm.org Studies in Staphylococcus aureus and Streptococcus pyogenes have demonstrated that mutations in the dlt operon result in increased susceptibility to a range of cationic AMPs, including defensins and cathelicidins. nih.govasm.org
| Bacterial Species | Modification | Operon/Genes | Effect on Cell Surface | Resulting Phenotype |
| Staphylococcus aureus | D-alanylation of teichoic acids | dltABCD | Increased positive charge | Resistance to cationic AMPs |
| Streptococcus pyogenes | D-alanylation of lipoteichoic acids | dltA | Increased positive charge | Resistance to mCRAMP and lysozyme |
| Listeria monocytogenes | Glycosylation of wall teichoic acids | rmlT | Altered surface properties | Resistance to AMPs |
The production of an extracellular capsule composed of polysaccharides (CPS) represents another effective strategy for evading AMPs. nih.govsemanticscholar.org The capsule can act as a physical barrier, preventing the peptides from reaching their target sites on the bacterial membrane. nih.govasm.org In some cases, the anionic nature of the CPS can trap or sequester cationic AMPs, further reducing their effective concentration at the cell surface. bohrium.com
Research on Klebsiella pneumoniae has shown a direct correlation between the amount of CPS produced and the level of resistance to polymyxin B. nih.gov Furthermore, exposure to certain AMPs, such as polymyxin B and lactoferrin, can induce an increase in CPS production and upregulate the transcription of cps genes, suggesting an adaptive resistance mechanism. nih.gov
Efflux Pump Systems Mediated Resistance to Putative Antimicrobial Peptides
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. nih.govfrontiersin.org Overexpression of these pumps can lead to a reduction in the intracellular concentration of AMPs, thereby conferring resistance. mdpi.com
Bacteria possess several families of efflux pumps, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, and the multidrug and toxic compound extrusion (MATE) family. nih.govmdpi.com The RND family is particularly prominent in Gram-negative bacteria and contributes significantly to multidrug resistance. nih.gov For instance, the MacAB-TolC efflux system in Serratia marcescens has been shown to increase resistance to polymyxins. mdpi.com
| Efflux Pump Family | Energy Source | Substrates | Example Pump | Example Organism |
| RND | Proton motive force | Various antibiotics, bile salts | AdeABC | Acinetobacter baumannii |
| MFS | Proton motive force | Norfloxacin, ciprofloxacin (B1669076) | NorM | Neisseria gonorrhoeae |
| ABC | ATP hydrolysis | Aminoglycosides, macrolides | MacAB | Serratia marcescens |
| MATE | Sodium ion gradient | Ciprofloxacin, kanamycin | NorM | Vibrio cholerae |
Proteolytic Degradation of Putative Antimicrobial Peptides by Microbial Enzymes
Many pathogenic bacteria secrete proteases that can cleave and inactivate AMPs. mdpi.com This mechanism of resistance is particularly effective against linear, unstructured peptides. nih.gov The human cathelicidin (B612621) LL-37, for example, is susceptible to degradation by proteases produced by a variety of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov
The production of these proteases can be a constitutive process or induced by the presence of AMPs. mdpi.com The ability of bacteria to degrade host-derived AMPs can be a significant virulence factor, allowing the pathogen to evade a crucial component of the innate immune response. nih.gov
| Antimicrobial Peptide | Degrading Protease(s) | Producing Organism | Effect on Peptide |
| LL-37 | Elastase, Alkaline protease | Pseudomonas aeruginosa | Inactivation |
| LL-37 | Aureolysin, V8 protease | Staphylococcus aureus | Inactivation |
| Various AMPs | Various serine proteases | Prevotella bivia | Degradation |
| PSC-RANTES | Trypsin-like proteases | Porphyromonas asaccharolytica | Degradation |
Biofilm Formation and Enhanced Resistance to Putative Antimicrobial Peptides
Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govbenthamdirect.com This mode of growth confers a high level of resistance to various antimicrobial agents, including AMPs. nih.govasm.org The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA, can act as a diffusion barrier, preventing AMPs from reaching the cells within the biofilm. mdpi.com
Furthermore, the physiological state of bacteria within a biofilm is often different from that of their planktonic counterparts. nih.gov Cells in a biofilm may exhibit slower growth rates and altered gene expression, which can contribute to their reduced susceptibility to AMPs. mdpi.com The close proximity of cells within a biofilm also facilitates the horizontal transfer of resistance genes, further promoting the development of resistance. asm.org
Regulatory Systems Governing Putative Antimicrobial Peptide Resistance in Microbes
Microbes have evolved sophisticated and highly regulated networks to sense the presence of antimicrobial peptides (AMPs) and orchestrate an appropriate defensive response. These regulatory systems are crucial for bacterial survival, allowing for the rapid induction of resistance mechanisms upon exposure to AMPs produced by host immune systems or competing microorganisms. The inducible nature of this resistance is often governed by complex signal transduction pathways, including two-component systems, alternative sigma factors, and quorum sensing networks. mdpi.comnih.govtandfonline.com These systems act as molecular switches, translating the external threat of an AMP into a coordinated transcriptional response that modifies the bacterial cell envelope, expels the peptides, or degrades them.
Two-Component Systems (TCSs)
Among the most widespread mechanisms bacteria use to adapt to environmental changes are two-component systems (TCSs). nih.govplos.orgnih.gov A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR). nih.gov Upon detecting an external stimulus, such as an AMP, the HK autophosphorylates and then transfers the phosphate (B84403) group to its cognate RR. nih.gov The phosphorylated RR then acts as a transcriptional regulator, binding to DNA to activate or repress the expression of target genes that confer resistance.
Several key TCSs are implicated in AMP resistance:
PhoP/PhoQ and PmrA/PmrB: These well-characterized TCSs, found in many Gram-negative bacteria like Salmonella enterica and Pseudomonas aeruginosa, are central to resistance against cationic antimicrobial peptides (CAMPs). mdpi.comnih.gov The PhoQ sensor is activated by low magnesium concentrations and directly by some CAMPs. mdpi.com This activation leads to the phosphorylation of PhoP, which in turn activates the PmrA/PmrB system. The PmrA response regulator then upregulates genes responsible for modifying the lipid A component of lipopolysaccharide (LPS) with aminoarabinose and phosphoethanolamine. These modifications reduce the net negative charge of the outer membrane, decreasing its affinity for cationic peptides and thus preventing them from reaching their target. nih.gov
GraRS/ApsRS: In Gram-positive bacteria such as Staphylococcus aureus, the GraRS (Glycopeptide resistance-associated) or Aps (Antimicrobial peptide sensor) system is a three-component system (including the accessory protein GraX/ApsX) that directly senses CAMPs. researchgate.netnih.gov Upon binding a peptide, the ApsS sensor kinase activates the ApsR response regulator. nih.gov ApsR then induces the expression of the dlt operon, which is responsible for the D-alanylation of teichoic acids, and the mprF gene, which synthesizes and transfers lysyl-phosphatidylglycerol to the outer leaflet of the cytoplasmic membrane. researchgate.netnih.gov Both modifications increase the positive surface charge of the bacterium, leading to electrostatic repulsion of CAMPs. nih.gov
BceRS-like Systems: These TCSs work in conjunction with dedicated ABC transporters to provide resistance against specific peptides. plos.orgmicrobiologyresearch.organr.fr In Streptococcus pneumoniae, the TCS01 system upregulates the expression of the BceAB-type ABC transporter in response to peptides like bacitracin and nisin that target lipid II, a precursor for cell wall biosynthesis. nih.govplos.org This coordinated system allows the bacterium to both sense and expel the threatening peptide. anr.fr
Extracytoplasmic Function (ECF) Sigma Factors
ECF sigma factors are a distinct class of alternative sigma factors that regulate gene expression in response to signals from the extracytoplasmic environment. nih.gov They provide a mechanism for bacteria to mount a rapid and specific response to threats such as AMPs by redirecting RNA polymerase to transcribe genes involved in stress responses. nih.govmdpi.commpg.de The activity of an ECF sigma factor is typically controlled by a cognate anti-sigma factor, a membrane-bound protein that sequesters the sigma factor in the absence of a specific stimulus. Upon stress, the anti-sigma factor is degraded, releasing the ECF sigma factor to initiate transcription of its target genes. mdpi.com
In Bacillus subtilis, the σM regulon is activated by cell wall-active antibiotics and contributes to envelope stress responses. asm.org Similarly, the σV factor in Enterococcus faecalis plays a key role in resistance to lysozyme. In some cases, mutations in the primary housekeeping sigma factor (σA) can lead to reduced susceptibility to cell wall antibiotics by increasing the expression of general stress response regulons, such as that controlled by σB in B. subtilis. asm.orgasm.org
Quorum Sensing (QS)
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. tandfonline.comnih.gov This regulation is mediated by the production and detection of small signaling molecules called autoinducers. In many pathogenic bacteria, QS controls the expression of virulence factors and is increasingly recognized for its role in antimicrobial resistance. tandfonline.com
QS can contribute to AMP resistance through several mechanisms:
Biofilm Formation: QS is a key regulator of biofilm development. Biofilms are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix acts as a physical barrier, preventing AMPs from reaching the bacterial cells within the biofilm. tandfonline.com
Regulation of Efflux Pumps: QS systems can directly regulate the expression of efflux pumps that actively transport antimicrobial compounds, including peptides, out of the cell. nih.gov
Control of Surface Modification: The expression of genes involved in modifying the cell surface to repel AMPs, such as those controlled by the TCSs mentioned above, can also be under the control of QS networks.
Gram-positive bacteria typically use autoinducing peptides (AIPs) as signaling molecules, which are often detected by TCSs, linking these regulatory systems together. tandfonline.comnih.gov Gram-negative bacteria commonly use acyl-homoserine lactones (AHLs) as autoinducers. tandfonline.com
The following table summarizes the key regulatory systems involved in microbial resistance to putative antimicrobial peptides.
| Regulatory System | Organism(s) | Inducing Signal(s) | Key Genes/Operons Regulated | Resistance Mechanism |
| PhoP/PhoQ | Salmonella enterica, P. aeruginosa | Low Mg²⁺, Cationic Peptides | pmrA/pmrB, pmrHFIJKLM | LPS modification (addition of aminoarabinose) |
| PmrA/PmrB | Salmonella enterica, P. aeruginosa | Fe³⁺, PhoP/PhoQ activation | arnBCADTEF (or pmrHFIJKLM) | LPS modification (addition of aminoarabinose and phosphoethanolamine) |
| GraRS/ApsRS | Staphylococcus aureus, S. epidermidis | Cationic Peptides (e.g., LL-37) | mprF, dltABCD, vraFG | Membrane modification (Lysyl-PG synthesis), Teichoic acid D-alanylation |
| BceRS/TCS01 | Bacillus subtilis, S. pneumoniae | Bacitracin, Nisin | bceAB (ABC transporter) | Efflux of antimicrobial peptides |
| ECF Sigma Factors (e.g., σM, σV) | Bacillus subtilis, Enterococcus faecalis | Cell Wall Stress, Lysozyme | Cell envelope stress response genes | Cell wall homeostasis and repair |
| Quorum Sensing (QS) | Various Gram-positive and Gram-negative bacteria | Autoinducers (AIPs, AHLs) | Biofilm matrix genes, efflux pumps | Biofilm formation, active efflux of peptides |
Vii. Methodologies for Investigating Putative Antimicrobial Peptide Activity and Function
In Vitro Antimicrobial Assays for Putative Antimicrobial Peptides
A variety of in vitro assays are fundamental to the initial screening and characterization of putative AMPs. These assays are designed to quantify the antimicrobial activity of a peptide against a range of microorganisms and to provide a preliminary understanding of its mode of action.
The initial assessment of a putative AMP's antimicrobial activity is typically determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that visibly inhibits the growth of a microorganism after a specified incubation period qub.ac.ukasm.org. This is often determined using a broth microdilution assay in 96-well plates, where a standardized inoculum of the target microorganism is exposed to serial dilutions of the peptide uokerbala.edu.iqfrontiersin.orgmicrochemlab.com. The growth of the microorganism is assessed by measuring the turbidity of the broth uokerbala.edu.iqmicrochemlab.com.
Following the MIC determination, the MBC is established to ascertain whether the peptide is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). The MBC is the lowest concentration of the peptide that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum microchemlab.comcreative-diagnostics.com. This is determined by subculturing the contents from the wells of the MIC assay that show no visible growth onto a solid growth medium uokerbala.edu.iqmicrochemlab.com. The ratio of MBC to MIC can provide insight into the nature of the antimicrobial activity; a ratio of ≤4 is generally considered indicative of bactericidal action uokerbala.edu.iqcreative-diagnostics.com.
Interactive Data Table: Representative MIC and MBC values for Putative Antimicrobial Peptides
| Peptide | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Bactericidal/Bacteriostatic |
| So_ce_56_913 | E. coli | 250 | Not Reported | Not Determined |
| Coral_AMP411 | E. coli | 125 | Not Reported | Not Determined |
| mKLK | S. aureus (MRSA) | Equal to MBC | Equal to MIC | Bactericidal |
| W-BP100 | Gram-positive species | 1.5-3 µmol dm⁻³ | Bactericidal at MIC | Bactericidal |
| BP100 | Gram-positive species | 27-216 µmol dm⁻³ | Not Reported | Not Determined |
| LHH1 | S. aureus | 3.5 µM | Not Reported | Not Determined |
| Dermaseptin-TO | E. faecalis | 128 µM | Not Reported | Not Determined |
Time-kill kinetics assays are performed to understand the rate at which a putative AMP kills a specific microorganism. These studies provide valuable information on the concentration- and time-dependent bactericidal or bacteriostatic effects of the peptide frontiersin.orgresearchgate.netfrontiersin.org. In this assay, a standardized suspension of the microorganism is incubated with the peptide at various concentrations (often multiples of the MIC) frontiersin.orgfrontiersin.org. At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU) frontiersin.orgresearchgate.net. The results are typically plotted as the log of CFU/mL versus time. These studies have shown that some peptides can kill bacteria within hours of exposure researchgate.net.
A primary mechanism of action for many AMPs is the disruption of the microbial cell membrane nih.govplos.orgnih.gov. A variety of fluorescence-based assays are employed to investigate the ability of putative AMPs to permeabilize the outer and inner membranes of bacteria.
Outer Membrane Permeabilization: The N-phenyl-1-napthylamine (NPN) uptake assay is commonly used to assess the permeabilization of the outer membrane of Gram-negative bacteria plos.orgnih.gov. NPN is a fluorescent probe that is normally excluded by the intact outer membrane but fluoresces strongly in the hydrophobic environment of the cell membrane. An increase in fluorescence indicates that the peptide has disrupted the outer membrane, allowing NPN to enter plos.orgnih.gov.
Inner/Cytoplasmic Membrane Permeabilization and Depolarization:
The membrane potential-sensitive dye 3,3′-dipropylthiadicarbocyanine iodide [DiSC3(5)] is used to measure the depolarization of the cytoplasmic membrane nih.govplos.org. This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence. Disruption of the membrane potential by a peptide causes the release of the dye into the cytoplasm, resulting in an increase in fluorescence nih.govplos.orgnih.gov.
Propidium (B1200493) iodide (PI) and SYTO 9 are fluorescent dyes used in combination to differentiate between live and dead cells by assessing membrane integrity nih.gov. SYTO 9 can penetrate both intact and damaged membranes to stain the cells green, while PI can only enter cells with compromised membranes, staining the nucleic acids red nih.gov. An increase in red fluorescence indicates membrane damage.
SYTOX Green is another dye that cannot cross the membrane of live cells but fluoresces brightly upon binding to nucleic acids in cells with compromised membranes nih.gov.
Dye leakage assays using lipid vesicles (liposomes) loaded with fluorescent dyes such as calcein or carboxyfluorescein can also be used to investigate the ability of AMPs to disrupt lipid bilayers nih.govresearchgate.netmdpi.com. The release of the entrapped dye from the vesicles upon peptide-induced permeabilization leads to an increase in fluorescence nih.govmdpi.com.
A crucial step in the evaluation of putative AMPs for therapeutic potential is the assessment of their cytotoxicity against host cells. This is essential to determine the selectivity of the peptide for microbial cells over mammalian cells.
Red Blood Cell Hemolysis: Hemolytic activity is a primary indicator of a peptide's toxicity and is often used as a preliminary screening tool ruc.dk. This assay measures the ability of the peptide to lyse red blood cells (erythrocytes) by monitoring the release of hemoglobin ruc.dkresearchgate.net. The percentage of hemolysis is determined by measuring the absorbance of the supernatant at a specific wavelength after incubating the red blood cells with various concentrations of the peptide ruc.dk. Peptides with low hemolytic activity are considered more promising candidates.
Mammalian Cell Lines: To further evaluate cytotoxicity, a variety of mammalian cell lines are used researchgate.netnih.govnih.gov. These can include human cell lines such as HaCaT (keratinocytes), HepG2 (liver carcinoma), HeLa (cervical cancer), A549 (lung carcinoma), MG63 (osteosarcoma), and U87 MG (glioblastoma), as well as murine fibroblast lines like L929 and human mesenchymal stem cells (hMSCs) ruc.dkresearchgate.netnih.govnih.gov. Cell viability is typically assessed using colorimetric assays that measure metabolic activity, such as the MTT or XTT assays, or by using bioluminescence assays that quantify ATP levels researchgate.netnih.gov. The concentration of the peptide that causes 50% cell death (IC50) is often determined nih.gov.
Advanced Imaging Techniques for Putative Antimicrobial Peptide-Microbe Interactions
Advanced imaging techniques provide direct visual evidence of the effects of putative AMPs on microbial cells, offering detailed insights into their mechanisms of action.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the ultrastructural changes in bacteria induced by AMPs nih.govemc2020.org.ukresearchgate.netresearchgate.net.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of microbial cells. In studies of AMP-treated bacteria, SEM has revealed significant morphological alterations, including the formation of blisters, bubbles, deep craters, and the apparent bursting of cells nih.govemc2020.org.ukresearchgate.net. Untreated cells typically exhibit a smooth surface, whereas treated cells often show a roughened and damaged appearance emc2020.org.ukresearchgate.net.
Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal structures of microbial cells. Following treatment with AMPs, TEM images have shown damage to the cell membrane and the release of cellular contents nih.govemc2020.org.uk. Other observed effects include the formation of intracellular membranous structures and alterations in the appearance of the DNA region nih.gov.
Confocal Laser Scanning Microscopy
Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique that allows for the three-dimensional reconstruction of a sample by acquiring images from thin optical sections. In the study of putative AMPs, CLSM is invaluable for visualizing the real-time interactions between peptides and microbial cells. nih.govnih.gov By utilizing fluorescent dyes that differentiate between live and dead cells based on membrane integrity, researchers can directly observe the membranolytic effects of these peptides. nih.gov
Research Findings:
CLSM studies have provided direct visual evidence of the various mechanisms by which AMPs exert their antimicrobial effects. For instance, by labeling the peptide with a fluorescent tag (e.g., FITC), its localization on the bacterial surface and subsequent penetration into the cytoplasm can be tracked. researchgate.net This technique has been instrumental in observing pore formation, membrane disruption, and the "carpet" or "detergent" models of peptide action in real-time. mdpi.com Furthermore, time-lapse CLSM can capture the dynamics of these processes, revealing the kinetics of bacterial cell death upon exposure to the peptide. nih.gov Studies have demonstrated that some AMPs cause rapid and extensive membrane damage, leading to leakage of intracellular contents, while others may translocate across the membrane to interact with internal targets. mdpi.comresearchgate.net
Table 1: Representative Findings from CLSM Studies on Antimicrobial Peptides
| Peptide Studied | Target Organism | Key Observation with CLSM | Reference |
| MDPB | Streptococcus mutans biofilm | Real-time visualization of bacterial cell death through cytoplasmic membrane disruption. | nih.gov |
| Various (TAT, tLyP-1, NKCS) | Model Membranes (GUVs) | Peptide internalization and pore formation observed in membranes containing anionic lipids. | nih.gov |
| HDAMP-1, Buforin-2 | E. coli, S. aureus | Visualization of peptide binding to the bacterial cell surface. | researchgate.net |
| MR-22 | Drug-resistant E. coli | Used to study the antimicrobial mechanism against multidrug-resistant bacteria. | researchgate.net |
Atomic Force Microscopy
Atomic Force Microscopy (AFM) is a powerful imaging technique that provides nanometer-scale resolution of surfaces. It is particularly well-suited for studying the effects of putative AMPs on the morphology of microbial cell envelopes and model lipid bilayers. nih.govmdpi.com A key advantage of AFM is its ability to image live cells in their native physiological environment, offering a dynamic view of peptide-induced membrane damage. nih.gov
Research Findings:
AFM studies have visualized in unprecedented detail the distinct morphological changes induced by different AMPs. nih.gov For example, time-resolved AFM has captured the formation of pores, the thinning and expansion of the lipid bilayer, and the complete lysis of bacterial membranes upon peptide treatment. mdpi.comucl.ac.uk Researchers have observed that peptides like magainin 2 and melittin (B549807) cause a significant increase in the surface roughness of E. coli, indicative of peptide incorporation into the outer membrane and subsequent disruption. nih.gov In contrast, other peptides may induce the formation of discrete pores or channels. mdpi.com The quantitative analysis of AFM images, such as root-mean-square (RMS) roughness, provides a method to track the temporal changes in membrane integrity. mdpi.comnih.gov These studies have revealed that the mechanism of membrane disruption can be highly dependent on the specific peptide and the composition of the target membrane. ucl.ac.uknih.gov
Table 2: Selected AFM Findings on Antimicrobial Peptide-Membrane Interactions
| Peptide Studied | Target System | Key Morphological Change Observed | Reference |
| Magainin 2, PGLa, Melittin | Escherichia coli | Increased surface roughness and lesions in the bacterial cell wall. | nih.govasm.org |
| Pexiganan, ChoM | Supported Lipid Bilayers | Formation of peptide-enriched domains and membrane thinning. | ucl.ac.uk |
| Alamethicin | Supported Lipid Bilayers | Formation of large, unstable defects and complete bilayer removal at higher concentrations. | mdpi.comnih.gov |
| Protegrin-1 | Supported Lipid Bilayers | Evidence of pore formation and the formation of wormlike micelles in the membrane. | mdpi.com |
Spectroscopic and Biophysical Techniques for this compound Characterization
Spectroscopic and biophysical techniques are essential for characterizing the structural and thermodynamic properties of putative AMPs and their interactions with target membranes. These methods provide quantitative data that complement the qualitative observations from microscopy.
Circular Dichroism (CD) Spectroscopy for Structural Conformation
Circular Dichroism (CD) spectroscopy is a widely used technique for estimating the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides characteristic signatures for different secondary structures, such as α-helices, β-sheets, and random coils. nih.gov
Research Findings:
CD spectroscopy has been instrumental in demonstrating that many linear cationic AMPs are unstructured in aqueous solution but adopt a defined secondary structure upon interacting with membrane-mimetic environments, such as lipid vesicles or detergents like sodium dodecyl sulfate (SDS). nih.govnih.gov For example, the induction of an α-helical conformation upon binding to lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria has been observed for several peptides. nih.govnih.gov This conformational change is often critical for their antimicrobial activity. CD can also be used to study the stability of the peptide's structure under different environmental conditions, such as temperature and pH. researchgate.net
Table 3: Secondary Structure Analysis of Antimicrobial Peptides by CD Spectroscopy
| Peptide Studied | Environment | Observed Secondary Structure | Reference |
| (KW)4 | Aqueous Solution | Unordered | nih.gov |
| (KW)4 | In the presence of SDS | Secondary structure formation | nih.govnih.gov |
| (KW)4 | In the presence of LPS | α-helical conformation | nih.govnih.gov |
| Human Lactoferricin (B1576259) | Membrane-like environment | Helical conformation | hku.hk |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure-Function Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution at atomic resolution. sciengine.comnmims.edu For putative AMPs, which are often relatively small, NMR is particularly suitable for elucidating their structure in membrane-mimetic environments like detergent micelles or bicelles. sciengine.comnih.gov Both solution-state and solid-state NMR techniques are employed to study peptide-lipid interactions. nih.gov
Research Findings:
NMR has been used to solve the high-resolution structures of numerous AMPs, revealing common structural motifs such as α-helices and β-sheets. sciengine.com For example, the solution structure of Magainin 2 in a membrane-mimetic environment was shown to be α-helical. sciengine.com NMR can also provide insights into the orientation and insertion depth of the peptide within the lipid bilayer. nih.gov Furthermore, NMR studies can identify the specific amino acid residues involved in the interaction with the membrane, which is crucial for understanding the structure-activity relationship and for the rational design of new peptide analogs with improved activity. nih.govucsd.edu
Table 4: Structural Insights into Antimicrobial Peptides from NMR Spectroscopy
| Peptide Studied | Key Structural Finding from NMR | Significance | Reference |
| Magainin 2 | α-helical structure in membrane-mimetic environments. | Elucidates the active conformation of the peptide. | sciengine.com |
| Defensin hBD2 | β-sheet structure. | Demonstrates the diversity of AMP structural folds. | sciengine.com |
| Human Lactoferricin | Amphipathic helical conformation. | Correlates structure with membrane-disrupting activity. | hku.hk |
| Various AMPs | Identification of interfacial residues. | Pinpoints key residues for membrane interaction and informs rational design. | ucsd.edu |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions at a sensor surface. nih.govjacksonimmuno.com In the context of putative AMPs, SPR is used to quantify the binding affinity and kinetics of peptide-membrane interactions. nih.govresearchgate.net A lipid bilayer is typically immobilized on the sensor chip, and the peptide is flowed over the surface. The change in the refractive index at the surface upon peptide binding is measured and plotted as a sensorgram.
Research Findings:
SPR provides quantitative data on the association (k_a) and dissociation (k_d) rate constants of peptide binding to model membranes, from which the equilibrium dissociation constant (K_D) can be calculated. core.ac.uk This allows for a detailed comparison of the binding affinities of different peptides for various lipid compositions, helping to elucidate the basis for their selectivity towards microbial membranes. nih.gov SPR can also differentiate between surface adsorption and membrane insertion of the peptide. researchgate.net Studies have used SPR to rank the antigenic properties of viral peptides and to characterize the binding of small molecules to protein targets. core.ac.ukresearchgate.net
Table 5: Kinetic Parameters of Peptide-Membrane Interactions Determined by SPR
| Interacting Molecules | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (M) | Reference |
| Small antigenic peptides and immobilized monoclonal antibodies | Not specified | Not specified | Not specified | core.ac.uk |
| Melittin and lipid bilayers | Not specified | Not specified | Not specified | nih.gov |
| Cinnamide derivatives and LecB | Not specified | Not specified | Not specified | researchgate.net |
Note: Specific kinetic values are highly dependent on the specific peptide, membrane composition, and experimental conditions and are often presented in the primary literature for specific interactions.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with biomolecular interactions. harvard.eduwikipedia.org It provides a complete thermodynamic profile of the binding event, including the binding affinity (K_a), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction, all in a single experiment. harvard.edu
Research Findings:
ITC has been extensively used to characterize the thermodynamics of peptide-membrane interactions. nih.govnih.gov By titrating a peptide solution into a suspension of lipid vesicles, the heat released or absorbed upon binding is measured. nih.gov The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters. These parameters provide insights into the nature of the forces driving the interaction (e.g., electrostatic, hydrophobic). For example, a positive enthalpy change suggests that the binding is entropically driven, which is often the case for interactions involving the hydrophobic effect. nih.gov ITC can also be used to study the peptide-induced disruption of the membrane, such as pore formation and micellization. nih.gov
Table 6: Thermodynamic Parameters of Peptide-Lipid Interactions from ITC
| Peptide Studied | Lipid System | Binding Affinity (K_d) | Enthalpy (ΔH) (kcal/mol) | Significance | Reference |
| GS14dK4 | POPG LUVs | Not specified | 8.7 (endothermic) | Indicates an entropically driven binding process. | nih.gov |
| Mastoparan-X | POPC/POPG (3:1) LUVs | Not specified | Not specified | Localized membrane transitions, including pore formation and micellization. | nih.gov |
Note: Specific thermodynamic values are dependent on the specific peptide, lipid composition, and experimental conditions.
In Vivo Model Systems for Evaluating this compound Efficacy (Pre-clinical animal models only)
Transitioning from in vitro assays to in vivo models is a critical step in evaluating the therapeutic potential of putative antimicrobial peptides (AMPs). In vivo systems provide a complex biological environment, accounting for host-pathogen interactions, peptide stability, biodistribution, and the host's immune response, which cannot be fully replicated in vitro. nih.gov Pre-clinical animal models are indispensable for assessing the efficacy of novel AMPs before they can be considered for clinical development. These models range from vertebrates, which share significant physiological and immunological similarities with humans, to simpler invertebrate systems that offer logistical and ethical advantages.
Vertebrate models are foundational in pre-clinical research due to their complex physiology and immune systems that closely mimic human responses. Mice and zebrafish are two of the most prominently used vertebrate models for testing AMP efficacy.
Mouse Models: Murine models are a gold standard for studying microbial infections and the in vivo efficacy of antimicrobial agents. scienceopen.com They are used to create a variety of infection types, including skin infections, sepsis, and mastitis.
Skin Infection Models: The efficacy of synthetic peptides ADD-A and CBD3-ABU was tested against Staphylococcus pseudintermedius skin infections in mice. nih.gov Treatment with ADD-A resulted in significantly better wound healing and a markedly lower bacterial count compared to controls. nih.gov Similarly, a wound infection model with Pseudomonas aeruginosa was used to evaluate the in vivo efficacy of AMPs (T1-2, T1-5, and T2-10), which were found to be effective against the infection. nih.gov
Systemic Infection Models: The therapeutic effects of peptides can be assessed in systemic infection models. For instance, BALB/c mice infected intraperitoneally with Staphylococcus aureus were used to evaluate the efficacy of peptides like DP7 and HH2, with outcomes measured by the reduction in bacterial loads in peritoneal fluid. researchgate.net
Mastitis Models: The peptide K9CATH was evaluated in a murine model of mastitis induced by S. aureus. Intramammary infusion of the peptide led to a significant reduction in bacterial colony-forming units (CFU) in the mammary glands compared to the control group. researchgate.net
Zebrafish Models: The zebrafish (Danio rerio) and its embryos have emerged as a powerful in vivo model for high-throughput screening of antimicrobial compounds. nih.gov Their optical transparency during early development allows for real-time visualization of infection dynamics and host-pathogen interactions. utwente.nl
Systemic Infection and Survival Assays: Zebrafish larvae are used to create models of systemic infection or bacteraemia. nih.gov The efficacy of a putative AMP is often determined by monitoring the survival rate of infected larvae post-treatment. For example, the peptide B7-005 significantly improved the survival rate of embryos with pre-existing E. coli bacteraemia. nih.gov Similarly, the novel antimicrobial peptide Sp-LECin was shown to significantly improve the survival of P. aeruginosa-infected zebrafish. mdpi.com The peptide Spampcin 56–86 also demonstrated a significant immunoprotective effect by increasing the survival rate of zebrafish infected with P. aeruginosa. mdpi.com
Distinguishing Intracellular vs. Extracellular Activity: The zebrafish model can be used to test the efficacy of antimicrobials against both extracellular and intracellular pathogens. nih.govimrpress.com This is particularly valuable for pathogens like Salmonella that can survive and replicate within host cells such as macrophages. nih.govimrpress.comimrpress.com Studies have successfully used this model to show that certain antibiotics can clear both intracellular and extracellular Salmonella, while others only affect extracellular bacteria, highlighting the model's utility for detailed efficacy studies. nih.govimrpress.com
Immune Response Studies: The zebrafish is also a suitable model for investigating the roles of endogenous AMPs in infectious disease and their induction upon immune challenge. mdpi.com
Table 1: Examples of Putative AMP Efficacy in Vertebrate Models
| Model Organism | Pathogen | This compound | Key Efficacy Findings |
|---|---|---|---|
| Mouse (Mus musculus) | Staphylococcus pseudintermedius | ADD-A | Significantly improved wound healing and reduced bacterial count. nih.gov |
| Mouse (Mus musculus) | Pseudomonas aeruginosa | T1-2, T1-5, T2-10 | Effective against skin wound infection. nih.gov |
| Mouse (Mus musculus) | Staphylococcus aureus | K9CATH | Significant reduction in bacterial CFU in a mastitis model. researchgate.net |
| Zebrafish (Danio rerio) | Pseudomonas aeruginosa | Sp-LECin | Significantly higher survival rate in the treatment group (70%) vs. control (30%). mdpi.com |
| Zebrafish (Danio rerio) | Escherichia coli | B7-005 | Significantly improved survival rate in a bacteraemia model. nih.gov |
| Zebrafish (Danio rerio) | Pseudomonas aeruginosa | Spampcin 56–86 | Increased survival rate to 85% in the treatment group vs. 50% in the control group. mdpi.com |
Invertebrate models offer several advantages, including low cost, rapid life cycles, fewer ethical constraints, and innate immune systems with remarkable similarities to those of vertebrates. scienceopen.comnih.gov
Galleria mellonella (Greater Wax Moth): The larvae of G. mellonella are widely used to assess the virulence of pathogens and the in vivo efficacy of antimicrobial compounds. scienceopen.comnih.gov Their immune response includes both cellular (phagocytosis by hemocytes) and humoral components (antimicrobial peptides, melanization). nih.gov A key advantage is their ability to survive at 37°C, allowing for the study of pathogens relevant to human health. nih.govnih.gov
Efficacy against Bacterial Pathogens: G. mellonella has been instrumental in demonstrating the in vivo efficacy of peptides like Indolicidin (B8082527) against multidrug-resistant bacteria. Larvae treated with Indolicidin showed significantly improved survival rates and a substantial reduction in pathogen load. nbinno.com Another study used this model to test a self-assembling peptide hydrogel, NapFFKK-OH, against various Gram-positive and Gram-negative bacteria, observing a dose-dependent reduction in viable bacteria. acs.org
Efficacy against Fungal Pathogens: The model is also used for systemic fungal infections. The therapeutic activity of peptides T11F, D5A, and F11A was evaluated against Candida albicans, with peptide treatment significantly increasing larvae survival. nih.gov
Caenorhabditis elegans (Nematode): The nematode C. elegans is a well-established model for studying host-pathogen interactions and for the discovery of novel anti-infectives. frontiersin.org Its transparency allows for in vivo visualization of processes like bacterial colonization of the intestine. frontiersin.org
Evaluating Peptide Activity: The C. elegans infection model has been used to evaluate the in vivo activity of naturally occurring AMPs. For example, the frog-skin-derived peptides temporin-1Tb and esculentin (1–18) promoted the survival of P. aeruginosa-infected worms and significantly reduced the intestinal bacterial load. frontiersin.org This model also allows for the investigation of the in vivo mode of action; by using fluorescent dyes, researchers confirmed that these peptides killed bacteria by permeating their membranes within the worm's intestine. frontiersin.org
Source of Novel Peptides: C. elegans itself is a source of putative AMPs, relying solely on its innate immune system for defense. unimore.it Its genome contains numerous genes encoding effector molecules, including families of peptides like NLPs (neuropeptide-like proteins), caenacins, ABFs (antibacterial factors), and caenopores. unimore.itnih.gov
Table 2: Examples of Putative AMP Efficacy in Invertebrate Models
| Model Organism | Pathogen | This compound | Key Efficacy Findings |
|---|---|---|---|
| Galleria mellonella | Multidrug-Resistant E. coli | Indolicidin | Significantly improved survival rates and reduced bacterial load. nbinno.com |
| Galleria mellonella | Staphylococcus aureus | NapFFKK-OH | Significant (4.4 log10 CFU/mL) reduction in viable bacteria. acs.org |
| Galleria mellonella | Candida albicans | F11A, D5A | Significantly increased larvae survival post-infection. nih.gov |
| Caenorhabditis elegans | Pseudomonas aeruginosa | Temporin-1Tb, Esculentin (1–18) | Promoted survival of infected worms and reduced intestinal bacterial load. frontiersin.org |
Antimicrobial peptides are a crucial component of the innate immune system in plants, defending them against a wide array of microbial pathogens. nih.govnih.gov Evaluating the efficacy of putative plant AMPs often involves in vitro testing followed by in planta experiments using various model systems.
In Vitro and In Planta Assays: The initial evaluation of plant AMPs is typically conducted in vitro against specific plant pathogens. For example, the potential of peptides like RW-BP100 and CA-M was assessed against Erwinia amylovora, the causative agent of fire blight in pome fruit trees, by determining their minimal inhibitory and bactericidal concentrations. mdpi.com Following promising in vitro results, peptides can be tested in planta. The synthetic peptide BP15 showed significant potential in controlling brown spot disease on pear trees in field trials. frontiersin.org Similarly, the food preservative peptide ϵ-poly-L-lysine has been used to successfully control grey mould on tomatoes in the field. frontiersin.org
Transgenic Approaches: A powerful method to evaluate the efficacy of plant AMPs is through the creation of transgenic plants that heterologously express the peptide. This approach provides durable, long-lasting disease resistance. frontiersin.org For instance, integrating the gene for the alfalfa antifungal peptide (alfAFP) into potatoes conferred robust resistance to the fungal pathogen Phytophthora cactorum. frontiersin.org Likewise, the transient expression of MiAMP1 in canola provided resistance against the fungus Leptosphaeria maculans. nih.gov
Computational and Laboratory Screening: The discovery and evaluation of novel plant AMPs are increasingly aided by bioinformatics and machine learning models. nih.govgmu.edu These tools can predict putative AMPs from plant genomes, which can then be synthesized and tested in laboratory assays against pathogens like Spiroplasma citri, the agent of citrus stubborn disease. nih.govgmu.edu
Table 3: Examples of Putative AMP Efficacy in Plant Pathogen Models
| Evaluation Method | Pathogen | This compound | Key Efficacy Findings |
|---|---|---|---|
| In planta application | Stemphylium vesicarium (Brown spot) | BP15 | Reduced disease incidence by 42%-60% in pear field trials. frontiersin.org |
| In planta application | Botrytis cinerea (Grey mould) | ϵ-poly-L-lysine | Successfully controlled grey mould on tomatoes in the field. frontiersin.org |
| Transgenic Expression | Phytophthora cactorum | alfAFP | Transgenic potatoes showed robust resistance to the fungal pathogen. frontiersin.org |
| In vitro assay | Erwinia amylovora (Fire blight) | RW-BP100, CA-M | Demonstrated high inhibitory and bactericidal capacity. mdpi.com |
| Laboratory Assay | Spiroplasma citri | Predicted citrus peptides | Peptides predicted by machine learning showed antimicrobial activity in vitro. nih.govgmu.edu |
Viii. Engineering and Rational Design of Putative Antimicrobial Peptides
Structure-Activity Relationship (SAR) Studies for Optimizing Putative Antimicrobial Peptide Potency
Understanding the relationship between the structure of a peptide and its antimicrobial activity is fundamental to designing more potent molecules. Structure-activity relationship (SAR) studies investigate how physicochemical properties such as charge, hydrophobicity, amphipathicity, and secondary structure influence a peptide's ability to kill microbes while minimizing toxicity to host cells.
Key determinants of antimicrobial potency identified through SAR studies include:
Cationic Charge: A net positive charge is a common feature of AMPs, facilitating their initial interaction with negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. sahmri.org.au
Amphipathicity: The spatial arrangement of cationic and hydrophobic residues to form distinct polar and nonpolar faces is crucial for membrane interaction and disruption. sahmri.org.aunih.gov An amphipathic conformation, often an α-helix or β-sheet, allows the peptide to insert into and destabilize the bacterial membrane. nih.gov
Hydrophobicity: The presence of hydrophobic amino acids is essential for the peptide's ability to partition into the lipid bilayer of the microbial membrane. nih.govmdpi.com However, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, resulting in toxicity. mdpi.com SAR studies aim to find the optimal balance between hydrophobicity and antimicrobial activity. nih.gov
Secondary Structure: Many AMPs adopt a specific secondary structure, such as an α-helix or β-sheet, upon interacting with microbial membranes. nih.gov For instance, disulfide bridges are critical for maintaining the β-sheet structure and activity of defensins and tachyplesins. nih.gov Quantitative structure-activity relationship (QSAR) analysis can be used to correlate these structural features with antimicrobial and hemolytic activities, guiding the design of new analogs with improved therapeutic profiles. nih.gov
Changes in amphipathicity and hydrophobicity can be used to dissociate antimicrobial activity from hemolytic activity. nih.gov For example, strategic amino acid substitutions can decrease the hydrophobicity on one face of an amphipathic peptide, reducing its toxicity to host cells without significantly impacting its antimicrobial potency. nih.gov
Table 1: Impact of Physicochemical Properties on this compound Activity
| Property | Role in Antimicrobial Activity | Optimization Strategy |
|---|---|---|
| Cationic Charge | Mediates initial binding to negatively charged bacterial membranes. | Increase net positive charge through substitution with Lysine (B10760008) or Arginine to enhance bacterial targeting. |
| Hydrophobicity | Drives insertion into the lipid bilayer of the microbial membrane. | Modulate by substituting amino acids to achieve a balance that maximizes antimicrobial effect while minimizing host cell toxicity. |
| Amphipathicity | Facilitates membrane disruption by creating distinct polar and nonpolar faces. | Optimize the spatial arrangement of cationic and hydrophobic residues to enhance membrane interaction. |
| Secondary Structure | Provides a stable conformation for membrane interaction (e.g., α-helix, β-sheet). | Introduce structure-stabilizing elements like disulfide bridges or specific amino acid patterns. |
Peptide Modifications for Enhanced Specificity and Stability
A significant hurdle in the clinical development of AMPs is their susceptibility to proteolytic degradation and potential lack of specificity. biorxiv.orgfrontiersin.org Various chemical modifications can be introduced to overcome these limitations.
D-amino acids: The incorporation of non-naturally occurring D-amino acids in place of their L-isomers is a highly effective strategy to enhance peptide stability. oup.com Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are resistant to enzymatic degradation. nih.govbiorxiv.org For example, the substitution of L-Lys and L-Leu with their D-forms in the peptide DMPC-10A resulted in an analog, DMPC-10B, with remarkable resistance to trypsin and chymotrypsin hydrolysis while maintaining antimicrobial potency. nih.gov In another study, an all-D-amino acid derivative of polybia-CP (D-CP) showed improved stability against proteases. oup.com
Cyclization: Linking the N- and C-termini of a peptide (head-to-tail cyclization) or connecting the N-terminus to a side chain can confer enhanced stability against exopeptidases. biorxiv.orgnih.gov Cyclization can also constrain the peptide into a more bioactive conformation, potentially increasing its specificity and reducing toxicity. nih.govmdpi.com For instance, cyclic versions of the peptides CE-03 and CE-05 demonstrated improved stability against elastase compared to their linear counterparts. nih.gov Similarly, a cyclic version of the peptide LR18 (C-LR18) showed significantly improved stability against trypsin, carboxypeptidase, and papain. mdpi.com
Truncation: Shortening the peptide chain by removing amino acids from the N- or C-terminus can reduce manufacturing costs and, in some cases, improve the therapeutic index. researchgate.netnih.gov Truncation studies on the peptide P5 showed that removing up to four amino acids from either end (peptides P5-CT1 and P5-NT1) retained high antimicrobial activity. nih.gov This approach helps to identify the minimal sequence required for activity.
Amino Acid Substitution: Replacing specific amino acids can fine-tune the peptide's properties. researchgate.netmdpi.combrieflands.com Substituting lysine residues with arginine has been shown in some cases to alter membrane affinity. mdpi.com Introducing non-proteinogenic amino acids, such as 2-aminobutyric acid (Aib), can induce and stabilize helical structures, leading to enhanced antimicrobial activity. nih.gov The substitution of lysine with 4-aminopiperidine-4-carboxylic acid (Api) has been shown to enhance resistance to digestive enzymes. nih.govresearchgate.net
Table 2: Examples of Peptide Modifications and Their Effects
| Peptide | Modification | Effect | Reference |
|---|---|---|---|
| polybia-CP | Partial and full D-amino acid substitution | Improved stability against trypsin and chymotrypsin. | oup.com |
| R4F4 | D-amino acid incorporation and cyclization | Significantly improved protease resistance and antimicrobial activity. | biorxiv.orgbiorxiv.org |
| DMPC-10A | Substitution of L-Lys and L-Leu with D-amino acids | Enhanced resistance to hydrolysis by trypsin and chymotrypsin. | nih.gov |
| LR18 | Head-to-tail cyclization | Significantly improved stability against various proteases. | mdpi.com |
| P5 | N- and C-terminal truncation | Retained high antimicrobial activity with a shorter sequence. | nih.gov |
| Magainin 2 derivative | Incorporation of 2-aminobutyric acid (Aib) | Enhanced helical structure and antimicrobial activity. | nih.gov |
Fusion Peptides and Conjugates for Targeted Delivery in Research Models
To improve the therapeutic efficacy and reduce off-target effects of putative AMPs, they can be linked to other molecules to create fusion peptides or conjugates. This strategy aims to deliver the AMP specifically to the site of infection or to enhance its antimicrobial properties.
Fusion Peptides: Recombinant fusion proteins can be engineered by combining an AMP with a carrier protein. This approach can increase the solubility and stability of the AMP and facilitate its purification. researchoutreach.org For example, fusion proteins like CusF3H+ and small metal-binding protein (SmbP) have been used to produce and purify AMPs like Bin1b and LL-37_Renalexin, which showed potent activity against major pathogens. researchoutreach.org
Peptide-Antibiotic Conjugates: Conjugating AMPs to conventional small-molecule antibiotics is a promising strategy to enhance potency and potentially overcome resistance. The AMP can act as a targeting moiety, delivering the antibiotic directly to the pathogen. kcl.ac.uk This approach has the potential to improve the efficacy of the antibiotic, reduce side effects by minimizing exposure to healthy tissues, and allow for higher effective doses to combat drug-resistant strains. kcl.ac.uk
Conjugation to Nanoparticles: Attaching AMPs to nanoparticles (NPs), such as gold or silver NPs, can protect the peptide from degradation, improve its stability, and provide a platform for targeted delivery. nih.gov For instance, conjugating the peptide (LLRR)3 to silver nanoparticles reduced its high hemolytic activity while maintaining its antibacterial effect. nih.gov Similarly, conjugating AMPs to polymers like polyethylene (B3416737) glycol (PEG) can improve their bioavailability. nih.gov
Targeting Moieties: AMPs can be conjugated to molecules that specifically recognize and bind to bacterial cells. For example, the peptide UBI29-41, which binds to bacteria, was conjugated to the antibiotic ciprofloxacin (B1669076) (CAP). The resulting CAP-UBI29-41 conjugate showed enhanced activity against E. coli and S. aureus and decreased toxicity in research models. mdpi.com
Ix. Translational Research Directions and Challenges for Putative Antimicrobial Peptides Pre Clinical/fundamental Focus
Challenges in Putative Antimicrobial Peptide Stability and Proteolytic Degradation in Biological Contexts
A primary obstacle in the development of putative AMPs is their inherent instability in biological environments. frontiersin.orgmdpi.com Most natural AMPs are susceptible to degradation by proteases, which are abundant in serum, tissues, and at sites of infection. mdpi.com This proteolytic cleavage severely shortens their half-life, limiting their bioavailability and efficacy in vivo. frontiersin.orgmdpi.com
Bacterial pathogens themselves secrete proteases as a defense mechanism, effectively inactivating AMPs and contributing to resistance. nih.gov For instance, proteases from Pseudomonas aeruginosa and Staphylococcus aureus can readily degrade the human cathelicidin (B612621) LL-37. nih.gov This enzymatic degradation is a key challenge, particularly in chronic infections where protease levels are often elevated. nih.gov
To counter this, researchers are exploring various chemical modification strategies to enhance peptide stability. These approaches aim to make the peptide backbone less recognizable to proteases without compromising antimicrobial activity.
| Strategy | Description | Impact on Stability | Reference Example |
| D-Amino Acid Substitution | Replacing naturally occurring L-amino acids with their D-enantiomers. | Renders the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids. mdpi.com | Substitution of L-amino acids with D-amino acids in chicken cathelicidin-2 increased its serum stability. mdpi.com |
| Terminal Modifications | Acetylation of the N-terminus and amidation of the C-terminus. | Protects against exopeptidases that cleave peptides from the ends. frontiersin.org N-terminal acetylation of peptide L163 improved its stability against protease degradation. magtechjournal.com | |
| Cyclization | Creating a cyclic peptide structure (head-to-tail, side-chain to side-chain, etc.). | Restricts the peptide's conformation, making it a poorer substrate for proteases. frontiersin.org Cyclization of the linear peptide IDR-1018 improved its proteolytic stability. magtechjournal.com | |
| Incorporation of Non-natural Amino Acids | Introducing amino acids not found in natural proteins. | Can sterically hinder protease access to cleavage sites. | |
| PEGylation | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains. | Shields the peptide from proteases and can increase its solubility and half-life. mdpi.combohrium.com | |
| Lipidation | Covalent attachment of fatty acids. | Can enhance membrane interaction and provide protection against enzymatic proteolysis. mdpi.com |
These strategies, while promising, require careful optimization to balance enhanced stability with the retention of potent antimicrobial activity and low cytotoxicity. nih.gov
Overcoming Issues of this compound Production and Scalability for Research
The translation of promising putative AMPs from laboratory-scale experiments to preclinical studies requires significant quantities of pure, well-characterized peptides. The two primary methods for peptide production, chemical synthesis and recombinant expression, each present distinct challenges in terms of scalability and cost-effectiveness for research purposes. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) is a widely used chemical method that allows for the precise, stepwise addition of amino acids to build a peptide chain on a solid resin support. nih.govyoutube.com
Advantages : High purity, ability to incorporate non-natural amino acids and other modifications, and precise control over the final sequence. researchgate.netnih.govyoutube.com
Challenges : The cost of reagents, particularly for long or complex peptides, can be substantial, making large-scale production expensive. nih.govnih.gov The process can also be time-consuming and labor-intensive, although automated synthesizers have improved efficiency. youtube.com
Recombinant Production utilizes genetically engineered host organisms, such as bacteria (E. coli), yeast, or plants, to express the desired peptide. researchgate.netnih.gov
Advantages : Potentially more cost-effective for large-scale production of natural peptides, avoiding the high cost of chemical reagents. researchgate.netremedypublications.com
Challenges : Many AMPs are cytotoxic to the host organism, leading to low yields. nih.gov To circumvent this, AMPs are often produced as inactive fusion proteins, requiring additional downstream processing steps to cleave the fusion partner and purify the active peptide. nih.govremedypublications.com This adds complexity and can impact the final yield and cost. Furthermore, recombinant systems are generally limited to producing peptides composed of the 20 standard proteinogenic amino acids. nih.gov
| Production Method | Key Advantages for Research | Key Challenges for Scalability |
| Solid-Phase Peptide Synthesis (SPPS) | High purity; incorporation of modifications. researchgate.netnih.gov | High cost of reagents; time and labor-intensive. nih.govyoutube.com |
| Recombinant Expression | Cost-effective for large volumes; scalable. researchgate.netremedypublications.com | Host cell toxicity; complex purification; limited to natural amino acids. nih.gov |
Ongoing research focuses on optimizing both methods. This includes developing more efficient coupling reagents and purification protocols for SPPS and engineering novel fusion partners and expression systems to improve yields and simplify purification in recombinant production. researchgate.net
Development of Delivery Systems for Putative Antimicrobial Peptides in Experimental Models (e.g., nanoparticles, hydrogels)
To overcome the limitations of stability and potential systemic toxicity, researchers are actively developing advanced delivery systems for putative AMPs. These systems aim to protect the peptides from degradation, control their release at the site of infection, and enhance their therapeutic efficacy in experimental models. nih.govresearchgate.net
Nanoparticles have emerged as versatile carriers for AMPs. Various nanomaterials are being explored, each offering unique properties.
Polymeric Nanoparticles : Biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate AMPs, protecting them from proteases and allowing for controlled release. nih.govmdpi.com
Metallic Nanoparticles : Gold (AuNPs) and silver (AgNPs) nanoparticles can be functionalized with AMPs. nih.gov These systems can have synergistic effects, where both the nanoparticle and the peptide contribute to antimicrobial activity. nih.govproquest.com
Liposomes : These lipid-based vesicles can encapsulate hydrophilic or lipophilic AMPs, shielding them from the biological environment and facilitating their interaction with bacterial membranes. proquest.com
Hydrogels are three-dimensional, water-swollen polymer networks that can serve as depots for localized and sustained AMP delivery. nih.gov
Controlled Release : Hydrogels can be designed to release AMPs in response to specific stimuli at the infection site, such as changes in pH or the presence of bacterial enzymes. nih.gov
Protection : By entrapping AMPs within their matrix, hydrogels can protect them from proteolytic degradation. researchgate.netscispace.com
Combined Systems : An emerging strategy involves incorporating AMP-loaded nanoparticles within a hydrogel matrix. researchgate.netnih.gov This creates a hierarchical system that offers enhanced stability and more precise control over the release kinetics of the peptide. proquest.comnih.gov For example, a hydrogel containing gold nanorods and AMP-loaded liposomes demonstrated photothermally triggered release of the peptide, enhancing its bactericidal activity. researchgate.netscispace.com
| Delivery System | Primary Function in Experimental Models | Examples of Materials |
| Nanoparticles | Protect AMPs from degradation; enable targeted delivery; potential for synergistic effects. nih.govmdpi.com | PLGA, Gold (AuNPs), Silver (AgNPs), Liposomes. nih.govproquest.com |
| Hydrogels | Provide sustained, localized release; protect AMPs from proteases. nih.govresearchgate.net | Poly(ethylene glycol) (PEG), Chitosan (B1678972), Alginate. |
| Hybrid Systems | Combine the benefits of both nanoparticles and hydrogels for enhanced stability and controlled release. proquest.comnih.gov | AMP-loaded nanoparticles incorporated into a hydrogel matrix. mdpi.com |
These delivery systems are crucial for advancing the preclinical evaluation of putative AMPs, enabling researchers to study their efficacy in more biologically relevant contexts.
Resistance Development Surveillance and Mitigation Strategies in Research
While a key advantage of AMPs is their perceived lower propensity to induce resistance compared to conventional antibiotics, the potential for resistance development is a critical area of ongoing research. frontiersin.org Bacteria can evolve mechanisms to counteract the effects of AMPs, necessitating surveillance and the development of mitigation strategies during the preclinical research phase.
Mechanisms of Resistance: In laboratory settings, bacteria have been shown to develop resistance to AMPs through several mechanisms:
Proteolytic Degradation : As mentioned previously, bacteria can secrete proteases that specifically cleave and inactivate AMPs. mdpi.com
Modification of Cell Surface Charge : Many AMPs are cationic and target the negatively charged bacterial membrane. Bacteria can alter their surface charge (e.g., by modifying lipopolysaccharide or teichoic acids) to reduce this electrostatic attraction, thereby impeding AMP binding. mdpi.com
Efflux Pumps : Bacteria can utilize membrane pumps to actively transport AMPs out of the cell before they can reach their intracellular targets. mdpi.comnih.gov
Biofilm Formation : The extracellular matrix of biofilms can act as a physical barrier, trapping or degrading AMPs and preventing them from reaching the bacterial cells within. mdpi.com
Surveillance and Mitigation in Research:
In Vitro Evolution Studies : A key research strategy involves exposing bacterial populations to sub-lethal concentrations of a putative AMP over extended periods to monitor for the emergence of resistance. This allows researchers to determine the frequency and mechanisms of resistance development.
Combination Therapy : Combining AMPs with other antimicrobial agents, including conventional antibiotics or other AMPs, is a promising mitigation strategy. researchgate.netnih.gov Synergistic combinations can enhance antimicrobial efficacy and make it more difficult for bacteria to develop resistance to multiple mechanisms of action simultaneously.
Peptide Mixtures : Recent research suggests that using complex mixtures of random peptides can severely constrain the evolution of resistance. news-medical.net A study using a compound from Calliphora vicina maggots, which contains a natural complex of defensins, cecropins, and other peptides, showed no signs of resistance development in bacteria, unlike individual antibiotics. plos.org
Targeting Non-Membrane Mechanisms : Developing AMPs that act on specific intracellular targets, rather than solely disrupting the membrane, may reduce the likelihood of resistance arising from simple membrane modifications. frontiersin.org
Structured surveillance programs, similar to those used for conventional antibiotics, are essential in the research phase to understand the potential resistance liabilities of new putative AMPs before they are considered for further development. oup.com
X. Future Perspectives and Emerging Avenues in Putative Antimicrobial Peptide Research
Integration of Multi-Omics Data for Putative Antimicrobial Peptide Discovery
The integration of multi-omics data, including genomics, transcriptomics, and proteomics, has emerged as a powerful high-throughput strategy for the discovery of novel putative antimicrobial peptides. This approach provides a more comprehensive understanding of the AMP repertoire within an organism by combining information from different biological levels.
By analyzing the genome and transcriptome of the lined seahorse (Hippocampus erectus), researchers identified 290 putative AMP sequences, of which 267 were novel. nih.govmdpi.com Further validation using proteome data confirmed the presence of 118 of these putative AMPs. nih.govmdpi.com This multi-omics approach also revealed tissue-specific expression of AMP precursor transcripts, such as the concentration of lectins in the male pouch, and variations in their transcription levels during different developmental stages. nih.govmdpi.com For instance, certain lectins showed extremely high expression levels at the pre-pregnancy stage. nih.govmdpi.com Additionally, proteomic data highlighted sexually specific putative AMP precursors, including two that were male-biased and one that was female-biased. nih.govmdpi.com
Similarly, an in-silico proteolysis strategy applied to the omics data of 111 Cnidaria species (e.g., corals, sea anemones, and jellyfish) led to the identification of a vast number of potential AMPs. mdpi.com This study retrieved millions of peptides that were subsequently screened using shallow- and deep-learning models to prioritize those with low toxicity and structural distinctiveness from known AMPs. mdpi.com This comprehensive screening resulted in a final dataset of 3,130 singular non-hemolytic and non-toxic AMPs from Cnidaria. mdpi.com
These examples underscore the potential of integrating multi-omics data to accelerate the discovery of a diverse array of putative AMPs from various biological sources, providing a rich pipeline for the development of future therapeutics.
Exploration of Microbiome-Derived Putative Antimicrobial Peptides
The human and global microbiomes represent a vast and largely untapped reservoir of putative antimicrobial peptides. Modern computational methods, particularly machine learning, are enabling the large-scale discovery of these peptides from complex microbial communities.
A recent machine-learning approach applied to a massive dataset of 63,410 metagenomes and 87,920 prokaryotic genomes from diverse environmental and host-associated habitats has created a comprehensive catalog called AMPSphere, which contains 863,498 non-redundant peptides. cbirt.net A key finding from this research was that different habitats produce varying amounts of AMPs. cbirt.net From a subset of 100 synthesized AMPs, 79 demonstrated activity against human gut commensals and drug-resistant pathogens, with 63 specifically targeting pathogens. cbirt.net These active peptides often function by disrupting bacterial membranes. cbirt.net
In another study, researchers focused on lactomodulin, a peptide from the human microbiome, to design and synthesize a series of new antimicrobial peptides. rsc.org A linear peptide, LM6, and its cyclic derivatives, LM13a and LM13b, exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains. rsc.org Mechanistic studies using transmission electron microscopy revealed that these peptides act rapidly by causing the disintegration of the bacterial cell membrane. rsc.org
The exploration of the microbiome for putative AMPs is a promising frontier, offering the potential to identify novel molecules that are already adapted to complex biological environments and may have unique mechanisms of action.
Role of Putative Antimicrobial Peptides in Non-Infectious Diseases (e.g., Cancer, Autoimmunity - mechanistic research only)
Emerging research is uncovering the significant roles of putative antimicrobial peptides in non-infectious diseases, particularly in cancer and autoimmune disorders. Their involvement extends beyond direct antimicrobial activity to include immunomodulatory functions that can influence disease progression.
Cancer:
Many antimicrobial peptides, also termed anti-cancer peptides (ACPs), have the ability to selectively target and kill cancer cells. nih.govnih.gov This selectivity is often attributed to the differences in membrane composition between cancerous and healthy cells. nih.gov Cancer cell membranes frequently display a higher negative charge due to the exposure of phosphatidylserine (B164497) (PS) on their outer surface, which facilitates the binding of cationic AMPs. nih.gov
The mechanisms of action of AMPs against cancer cells are varied. Some peptides, like LTX-315, can disrupt intracellular organelles, leading to the release of tumor antigens and damage-associated molecular patterns (DAMPs). nih.gov This can, in turn, stimulate an anti-tumor immune response. Naturally occurring AMPs such as LL-37, Magainin-II, and Melittin (B549807) have demonstrated notable anti-cancer activity. mdpi.com For example, Magainin II has been shown to inhibit the proliferation of bladder cancer cells without affecting normal fibroblast cells. mdpi.com
Autoimmune Diseases:
Antimicrobial peptides are also implicated in the pathogenesis of autoimmune diseases, where they can act as double-edged swords. frontiersin.org In some contexts, they can exacerbate autoimmune responses. For instance, the human cathelicidin (B612621) LL-37 can form complexes with self-DNA, which then activate plasmacytoid dendritic cells through Toll-like receptor 9 (TLR9). researchgate.net This activation leads to the production of interferons, which can drive inflammatory responses seen in conditions like psoriasis. researchgate.net LL-37 can also act as an autoantigen, activating T cells to produce inflammatory cytokines. researchgate.net
Conversely, some AMPs have shown therapeutic potential in autoimmune models. For example, the administration of scolopendrasin IX, an AMP derived from a centipede, was found to inhibit the expression of inflammatory cytokines like TNF-α and IL-6 through its interaction with formyl peptide receptor 2 (FPR2). frontiersin.org
The study of putative AMPs in these non-infectious diseases is revealing their complex immunomodulatory roles and opening up new avenues for therapeutic intervention.
Advanced Computational Modeling for this compound Design and Prediction
Advanced computational modeling has become an indispensable tool in the discovery and rational design of putative antimicrobial peptides. These in-silico approaches leverage the growing wealth of sequence and structural data to predict antimicrobial activity, identify potential candidates from large datasets, and design novel peptides with enhanced properties.
Machine learning (ML) and deep learning algorithms are at the forefront of these computational efforts. nih.govmdpi.com These models are trained on extensive databases of known AMPs to learn the relationships between peptide sequences and their biological functions. acs.org For instance, a novel framework using a Feedback Generative Adversarial Network (FBGAN) has been developed for the de novo design of multifunctional AMPs. mdpi.com This model can generate potential AMP candidates and predict their Minimum Inhibitory Concentration (MIC) values. mdpi.com
Various computational tools and platforms have been created to facilitate the prediction and analysis of AMPs. acs.org Some models can predict the specific mode of action or the target organism of a putative AMP. acs.org For example, the ABP-Finder is a web server that uses a machine learning-based classifier to detect antibacterial peptides and their putative targets, including multi-drug-resistant strains. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are another important computational approach. nih.gov These models use molecular descriptors to build mathematical relationships between the chemical structure of peptides and their biological activity. nih.gov Such models have been successfully used to classify and predict the activity of peptides and to design new peptides that inhibit specific bacterial targets, such as the E. coli ATP synthase. nih.gov
Evolutionary algorithms, inspired by natural selection, are also being employed to optimize lead AMP candidates. nih.gov These algorithms start with a population of putative peptides and iteratively generate and select for variants with improved activity. nih.gov The AMP-Designer algorithm, for example, uses a descriptor based on the asymmetry of physicochemical properties to identify highly selective peptides. scispace.com A peptide designed using this algorithm, adepantin 1, showed potent antibacterial activity and significantly greater selectivity than the best AMP in the training database. scispace.com
Q & A
Q. How can researchers identify putative AMPs using existing databases?
Researchers should utilize specialized databases such as the Antimicrobial Peptide Database (APD3) , CAMP , or ANTIMIC to search for sequences with documented or predicted antimicrobial activity. These databases allow filtering by peptide length, source organism, post-translational modifications, and activity thresholds (e.g., MIC <100 µM). For example, APD3 supports motif-based searches (e.g., α-helical or β-sheet structures) and statistical analyses of amino acid composition to guide discovery .
Q. What experimental criteria validate a peptide as an AMP?
Validation requires demonstrating antimicrobial activity via minimum inhibitory concentration (MIC) assays against target pathogens (e.g., bacteria, fungi) with a threshold of <100 µM . Additionally, structural characterization (e.g., via mass spectrometry or NMR) and sequence elucidation are essential. For high confidence, peptides should be tested across diverse microbial strains and compared to known AMP benchmarks .
Q. Which computational tools predict putative AMPs from sequence data?
Tools like ANFIS (adaptive neuro-fuzzy inference system) , AntiBP2 (SVM-based) , and AMPer (hidden Markov models) predict AMPs using physicochemical properties (e.g., charge, hydrophobicity) and sequence motifs. For instance, ANFIS achieves 96.7% accuracy by analyzing fuzzy physicochemical patterns, reducing false positives . Always cross-validate predictions with database entries (e.g., APD3) .
Advanced Research Questions
Q. How can researchers optimize AMP structures to enhance activity and reduce toxicity?
Systematic alanine scanning or positional substitution libraries can identify critical residues. For example, substituting glycine (G) with tryptophan (W) in syn-safencin variants improved membrane disruption in Gram-negative bacteria by enhancing hydrophobic interactions . Computational tools like APD3’s design module or molecular dynamics simulations can model structural stability and target binding.
Q. How should contradictory data on AMP efficacy (e.g., varying MICs) be resolved?
Contradictions often arise from differences in experimental conditions (e.g., pH, ion concentration) or microbial strain variability. Standardize assays using guidelines from the Clinical and Laboratory Standards Institute (CLSI) and include controls like LL-37 or polymyxin B. Meta-analyses of database entries (e.g., APD3 ) can identify consensus activity profiles.
Q. What methodologies elucidate microbial resistance mechanisms against AMPs?
Resistance studies employ transcriptomic profiling (e.g., RNA-seq of pathogen responses) and biophysical assays (e.g., membrane potential measurements) . For example, Staphylococcus aureus upregulates efflux pumps (e.g., MprF) to reduce cationic AMP binding . Pair these with genetic knockout models to validate resistance pathways.
Q. How do machine learning models improve AMP discovery from omics datasets?
Models like DeepAMP or ensemble classifiers integrate features such as amino acid composition, peptide length, and secondary structure predictions. Training on curated datasets (e.g., CAMP ) enables identification of novel AMP families, even in non-model organisms (e.g., helminths ). Cross-validation with synthetic peptide libraries is critical .
Q. How can multi-omics data be integrated for AMP discovery?
Combine genomic data (for precursor sequences), proteomic data (for post-translational modifications), and metabolomic data (for activity correlates). For example, peptidomics workflows using LC-MS/MS can identify d-amino acid substitutions in AMPs, which enhance stability and activity . Tools like BLAST and Antimic Profile map sequences to known AMP families.
Q. What biophysical methods characterize AMP mechanisms of action?
Circular dichroism (CD) reveals secondary structure in membrane-mimetic environments (e.g., lipid vesicles) . Surface plasmon resonance (SPR) quantifies binding kinetics to bacterial lipids (e.g., lipopolysaccharides). Patch-clamp electrophysiology demonstrates pore formation in model membranes, as shown for syn-safencin variants .
Q. How can synergistic AMP combinations be rationally designed?
Screen pairwise combinations using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example, W-containing and G-containing syn-safencin variants synergize by targeting distinct membrane regions . Computational tools like MuSIC predict synergy based on mechanistic complementarity (e.g., pore formation + intracellular targeting).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
